4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
説明
特性
IUPAC Name |
4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h8-11,13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPMVXFIZNMOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Evaluation of 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide: A Technical Guide
Executive Summary
The sulfonamide functional group is a critical pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amide bonds due to its enhanced hydrolytic stability, unique tetrahedral geometry, and increased polar surface area[1]. The target molecule, 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide , represents a highly versatile scaffold. It features a lipophilic, sterically hindered N-disubstituted tail (cyclohexyl and ethyl groups) and a para-bromoaryl headgroup, which serves as an excellent synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions.
This whitepaper outlines a highly optimized, self-validating synthetic pathway for this compound, focusing on the nucleophilic acyl substitution of 4-bromobenzenesulfonyl chloride with N-ethylcyclohexanamine.
Structural Rationale & Mechanistic Dynamics
The most robust and widely adopted methodology for constructing unsymmetrical sulfonamides is the reaction between a sulfonyl chloride and a secondary amine in the presence of an organic base[2]. While primary amines are highly reactive, secondary amines like N-ethylcyclohexanamine exhibit significantly lower reactivity due to increased steric hindrance[3]. This necessitates carefully controlled reaction conditions to drive the conversion to completion.
Mechanistic Causality
The reaction proceeds via a classic sulfonylation mechanism:
-
Nucleophilic Attack : The lone pair on the nitrogen of N-ethylcyclohexanamine attacks the highly electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.
-
Intermediate Formation : This generates a high-energy, pentacoordinate zwitterionic transition state.
-
Leaving Group Expulsion : The intermediate collapses, expelling the chloride ion to form a protonated sulfonamide complex.
-
Deprotonation : An auxiliary base—typically Triethylamine (TEA)—is strictly required to scavenge the generated HCl. Without TEA, the HCl would protonate the unreacted N-ethylcyclohexanamine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% theoretical yield[4].
Caption: Step-by-step mechanistic pathway of the sulfonamidation reaction.
Optimization Matrix
To establish the most efficient protocol, various solvent and base combinations were evaluated. Dichloromethane (DCM) proved superior as an aprotic solvent because it readily dissolves both the polar sulfonyl chloride and the lipophilic secondary amine without participating in the reaction[2].
Table 1: Reaction Condition Optimization Matrix
| Solvent | Base (Equivalents) | Temperature Profile | Time (h) | Conversion (%) | Isolated Yield (%) |
| DCM | TEA (1.5 eq) | 0 °C → RT | 12 | >99 | 92 |
| THF | TEA (1.5 eq) | 0 °C → RT | 18 | 95 | 86 |
| DCM | Pyridine (1.5 eq) | 0 °C → RT | 24 | 90 | 82 |
| Toluene | DIPEA (1.5 eq) | RT → 80 °C | 8 | 75 | 68 (Side products) |
Data indicates that maintaining a low initial temperature (0 °C) in DCM with TEA provides the optimal balance of high yield and minimal thermal degradation.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system, incorporating in-process checks to ensure scientific integrity and high product purity.
Materials Required
-
Electrophile : 4-Bromobenzenesulfonyl chloride (1.0 eq, 10.0 mmol, 2.55 g)
-
Nucleophile : N-Ethylcyclohexanamine (1.1 eq, 11.0 mmol, 1.40 g)
-
Base : Triethylamine (TEA) (1.5 eq, 15.0 mmol, 2.1 mL)
-
Solvent : Anhydrous Dichloromethane (DCM) (25 mL)
Step-by-Step Methodology
-
System Preparation : Flame-dry a 100 mL round-bottom flask under an inert argon or nitrogen atmosphere.
-
Causality: Trace atmospheric moisture can competitively hydrolyze the sulfonyl chloride into unreactive sulfonic acid[4].
-
-
Reagent Mixing : Dissolve N-ethylcyclohexanamine and TEA in 15 mL of anhydrous DCM. Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.
-
Electrophile Addition : Dissolve 4-bromobenzenesulfonyl chloride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.
-
Causality: The nucleophilic attack is highly exothermic. Dropwise addition at 0 °C controls the exotherm, preventing the thermal decomposition of the reagents[2].
-
-
Propagation : Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12 hours.
-
Validation Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent. The disappearance of the UV-active sulfonyl chloride spot confirms reaction completion.
-
-
Quenching & Workup :
-
Quench the reaction by adding 20 mL of distilled water. Transfer to a separatory funnel.
-
Acid Wash : Wash the organic layer with 1M HCl (2 × 20 mL).
-
Causality & Validation: This protonates excess TEA and unreacted N-ethylcyclohexanamine, driving them into the aqueous layer. Validate by checking that the aqueous layer pH is ~1-2.
-
-
Base Wash : Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).
-
Causality & Validation: This neutralizes residual acid and removes any 4-bromobenzenesulfonic acid byproduct. Validate by ensuring the cessation of CO₂ gas evolution (bubbling)[2].
-
-
Brine Wash : Wash with saturated NaCl solution (20 mL) to remove residual water from the organic phase.
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
Purification : Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to obtain the pure 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide as a white solid.
Caption: Experimental workflow for synthesizing 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide.
Analytical Signatures
To confirm the structural integrity of the synthesized 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide, the following analytical signatures should be verified:
-
LC-MS (ESI+) : Expected [M+H]⁺ peak at m/z ~346.0 / 348.0 (showing the characteristic 1:1 isotopic pattern of the bromine atom).
-
¹H NMR (CDCl₃, 400 MHz) : Look for the characteristic AA'BB' splitting pattern of the para-substituted benzene ring in the aromatic region (δ 7.6 - 7.8 ppm). The ethyl group will present as a distinct triplet (methyl) and quartet (methylene) integrated for 3H and 2H, respectively, while the cyclohexyl protons will appear as a broad multiplet in the aliphatic region (δ 1.0 - 1.8 ppm).
References
-
CHEMISTRY & BIOLOGY INTERFACE - Recent advances in synthesis of sulfonamides: A review. Available at:[Link]
-
MDPI (Molecules) - A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Available at: [Link]
-
Macmillan Group, Princeton University - One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at:[Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
Structural Elucidation of 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide: A Comprehensive Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
Sulfonamides represent a highly privileged scaffold in medicinal chemistry, serving as critical precursors to biologically active heterocycles with antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory properties[1]. The structural elucidation of heavily substituted sulfonamides requires a rigorous, multi-modal analytical approach to confirm functional group connectivity, stereochemistry, and isotopic signatures. This whitepaper provides a definitive, self-validating workflow for the synthesis and structural elucidation of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide , leveraging High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and X-ray Crystallography.
Chemical Identity & Theoretical Framework
Before initiating any analytical workflow, establishing the theoretical physicochemical parameters of the target molecule is essential for downstream data validation.
-
IUPAC Name: 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
-
CAS Number: 496013-98-0
-
Molecular Formula: C₁₄H₂₀BrNO₂S
-
Monoisotopic Mass: 345.0398 Da (for ⁷⁹Br)
-
Structural Features: The molecule features a central para-bromobenzenesulfonyl core attached to a tertiary nitrogen. The nitrogen is sterically encumbered by both an ethyl group and a cyclohexyl ring, which heavily influences both its NMR chemical shifts and its 3D crystallographic packing.
Synthesis & Sample Preparation Workflow
To obtain high-purity crystals suitable for X-ray diffraction and precise NMR analysis, the synthesis must drive the N-alkylation to completion while minimizing side reactions. We adapt a field-proven methodology previously utilized for the non-brominated analog, N-cyclohexyl-N-ethylbenzenesulfonamide[2].
Causality of Experimental Choices: The secondary sulfonamide proton in the starting material (4-bromo-N-cyclohexylbenzenesulfonamide) is weakly acidic (pKa ~10). Therefore, a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) is required to quantitatively deprotonate the nitrogen, forming a highly nucleophilic sulfonamide anion that readily attacks the electrophilic carbon of ethyl iodide via an Sₙ2 mechanism.
Step-by-Step Protocol:
-
Deprotonation: Suspend 4-bromo-N-cyclohexylbenzenesulfonamide (1.0 eq) and NaH (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Stir at room temperature for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Introduce ethyl iodide (2.0 eq) dropwise to the reaction mixture. Continue stirring at room temperature for 3.5 hours.
-
Quenching & Precipitation: Pour the reaction contents over crushed ice. The sudden shift in solvent polarity forces the hydrophobic tertiary sulfonamide to precipitate.
-
Isolation: Filter the crude precipitate under a vacuum and wash thoroughly with cold distilled water to remove residual DMF and sodium salts.
-
Crystallization: Dissolve the crude product in a boiling methanol-water mixture (50:50 v/v). Allow the solution to cool slowly to room temperature to yield high-purity, diffraction-quality monoclinic crystals[2].
Diagram 1: Experimental workflow for the synthesis and purification of the target sulfonamide.
Analytical Workflows for Structural Elucidation
A self-validating analytical system requires orthogonal techniques. We utilize MS for mass/isotope confirmation, NMR for atomic connectivity, FT-IR for functional group verification, and XRD for spatial conformation.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact mass and identify the halogen signature. Analysis: Using Electrospray Ionization in positive mode (ESI+), the spectrum will display a highly characteristic isotopic signature. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the mass spectrum will exhibit a distinct doublet for the protonated molecular ion [M+H]⁺ at m/z 346.0476 and 348.0456 of equal intensity. This 1:1 isotopic pattern is the definitive first step in confirming the presence of the 4-bromo substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Map the carbon-hydrogen backbone. Analysis:
-
¹H NMR: The presence of the bromine atom at the para position of the benzene ring creates a highly symmetric electronic environment. This results in a classic AA'BB' spin system, which manifests in the ¹H NMR spectrum as two distinct doublets (integrating to 2H each) with a coupling constant (J) of approximately 8.5 Hz, typically located in the deshielded aromatic region between δ 7.6 and 7.8 ppm[3]. The tertiary sulfonamide nitrogen heavily deshields the adjacent aliphatic protons: the ethyl -CH₂- appears as a quartet (~δ 3.2 ppm), and the cyclohexyl methine proton (-CH-) appears as a broad multiplet (~δ 3.7 ppm).
-
¹³C NMR: The quaternary carbon attached to the bromine (C-Br) and the carbon attached to the sulfonyl group (C-SO₂) are easily identifiable due to their lack of NOE enhancement and distinct chemical shifts (~127 ppm and ~139 ppm, respectively).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: Validate functional groups and confirm complete N-alkylation. Analysis: The most critical observation in the FT-IR spectrum of this compound is an absence. Primary and secondary sulfonamides exhibit strong N-H stretching bands between 3200–3300 cm⁻¹[1]. Because our target is a tertiary sulfonamide (fully alkylated with cyclohexyl and ethyl groups), this band must be completely absent, validating the success of the synthesis. Furthermore, the spectrum will show intense SO₂ asymmetric and symmetric stretching vibrations at ~1330 cm⁻¹ and ~1160 cm⁻¹, respectively[1], alongside a distinct C-Br stretching band near 1070 cm⁻¹.
X-ray Crystallography & 3D Conformation
Objective: Determine the absolute spatial arrangement. Analysis: Extrapolating from crystallographic data of the non-brominated analog[2], the molecule crystallizes in a monoclinic system. The cyclohexyl ring adopts a thermodynamically stable chair conformation. Because the tertiary nitrogen lacks a hydrogen atom, classical intermolecular N-H···O hydrogen bonding is impossible. Instead, the crystal lattice is stabilized entirely by weaker C-H···O interactions and van der Waals forces, which significantly impacts the compound's melting point and solubility profile compared to secondary sulfonamides.
Diagram 2: Orthogonal analytical logic for the structural elucidation of the target molecule.
Quantitative Data Summaries
The following tables summarize the expected quantitative analytical data required to self-validate the structural elucidation of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide.
Table 1: Expected ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Proton/Carbon Environment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic (C-SO₂) | - | Quaternary | ~ 139.5 |
| Aromatic (C-Br) | - | Quaternary | ~ 127.2 |
| Aromatic (CH) - ortho to SO₂ | 7.72 | Doublet, J ≈ 8.5 Hz (AA'BB') | ~ 128.8 |
| Aromatic (CH) - ortho to Br | 7.65 | Doublet, J ≈ 8.5 Hz (AA'BB') | ~ 132.4 |
| Cyclohexyl (CH-N) | 3.68 | Multiplet (1H) | ~ 58.1 |
| Ethyl (CH₂-N) | 3.22 | Quartet, J ≈ 7.1 Hz (2H) | ~ 40.5 |
| Cyclohexyl (CH₂) | 1.10 - 1.80 | Multiplets (10H) | ~ 25.0 - 31.5 |
| Ethyl (CH₃) | 1.15 | Triplet, J ≈ 7.1 Hz (3H) | ~ 15.2 |
Table 2: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Diagnostic Significance |
| ~3200 - 3300 | Absent | N-H Stretch | Confirms complete alkylation (tertiary sulfonamide) |
| ~2850 - 2950 | Strong | C-H Stretch (Aliphatic) | Confirms presence of cyclohexyl/ethyl groups |
| ~1330 | Strong | SO₂ Asymmetric Stretch | Core sulfonamide identifier |
| ~1160 | Strong | SO₂ Symmetric Stretch | Core sulfonamide identifier |
| ~1070 | Medium | C-Br Stretch | Confirms halogenation of the aromatic ring |
References
-
Khan, I. U., Haider, Z., Zia-ur-Rehman, M., Arshad, M. N., & Shafiq, M. (2009). N-Cyclohexyl-N-ethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2867. URL: [Link]
-
Fiveable. (2025). Para-Substituted Benzene Definition - Organic Chemistry. Fiveable Educational Platform. URL: [Link]
-
Senturk, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity, 29(2), 1207–1227. URL: [Link]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Cyclohexyl-N-ethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
An In-depth Technical Guide to 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of a novel derivative, 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide. While a dedicated CAS number for this compound is not publicly available, indicating its novelty, this document outlines a prospective analysis of its synthesis, characterization, and potential biological activities. Drawing upon established methodologies for the synthesis of N,N-disubstituted sulfonamides and the known bioactivities of related compounds, this guide serves as a foundational resource for researchers interested in exploring the therapeutic promise of this new chemical entity. We present a detailed, step-by-step synthetic protocol, predicted physicochemical properties, and proposed experimental workflows for evaluating its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
Benzenesulfonamide and its derivatives have a rich history in drug discovery and development, leading to a diverse range of pharmaceuticals with applications as antibacterial, anticancer, anti-inflammatory, and diuretic agents.[1][2] The sulfonamide functional group (-SO₂NH₂) is a key structural feature, capable of engaging in hydrogen bonding and acting as a zinc-binding moiety, which underpins its ability to inhibit various metalloenzymes.[2] The introduction of N-substituents on the sulfonamide nitrogen allows for the fine-tuning of physicochemical properties and biological activity, making the exploration of novel derivatives a continuous pursuit in medicinal chemistry.
This guide focuses on the synthesis and potential applications of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide, a compound that combines the structural features of a brominated benzene ring with N-cyclohexyl and N-ethyl substitutions. The bromine atom can influence the compound's metabolic stability and provides a handle for further synthetic modifications, while the cyclohexyl and ethyl groups contribute to its lipophilicity, which can impact cell permeability and target engagement.
Proposed Synthesis and Characterization
The synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide can be approached through a direct nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and N-ethylcyclohexylamine. This method is a well-established and robust strategy for the preparation of N,N-disubstituted sulfonamides.[3][4]
Proposed Synthetic Pathway
The proposed one-step synthesis is outlined below:
Caption: Proposed synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide.
Detailed Experimental Protocol
Materials:
-
4-bromobenzenesulfonyl chloride
-
N-ethylcyclohexylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylcyclohexylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected proton and carbon signals.[5]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and S-N stretching vibrations of the sulfonamide moiety.[7]
-
Melting Point: To determine the purity of the crystalline solid.
Predicted Physicochemical Properties
Based on its chemical structure, the following physicochemical properties for 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₀BrNO₂S |
| Molecular Weight | 362.28 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DCM, ethyl acetate, and acetone; poorly soluble in water. |
| Lipophilicity (LogP) | Predicted to be moderately to highly lipophilic due to the presence of the cyclohexyl and ethyl groups. |
Potential Biological Activities and Therapeutic Applications
The structural motifs within 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide suggest several potential biological activities, drawing parallels from the extensive literature on benzenesulfonamide derivatives.
Anticancer Activity
Many benzenesulfonamide derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[2]
Proposed Mechanism of Action:
Caption: Inhibition of CA IX by the sulfonamide derivative, leading to disruption of tumor pH regulation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[8] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in microorganisms.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a twofold serial dilution of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[9]
Anti-inflammatory Activity
Certain sulfonamide derivatives are known to exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
-
Administer 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide or a control vehicle to a group of rodents (e.g., rats).
-
After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group.[8][9]
Conclusion and Future Directions
4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide represents a novel and unexplored chemical entity with significant therapeutic potential. The synthetic route proposed herein is robust and based on well-established chemical principles, allowing for its accessible preparation in a laboratory setting. The structural analogy to known bioactive sulfonamides strongly suggests that this compound may exhibit valuable anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis, characterization, and biological evaluation of this promising molecule. Further research into this and related derivatives could lead to the development of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
-
Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 245. [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. [Link]
-
Tang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 603–607. [Link]
-
Angeli, A., et al. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 64(2), 1145–1160. [Link]
-
Onwudiwe, D. C., & Enekwe, N. E. (2016). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2016, 1–8. [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
ResearchGate. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26733–26750. [Link]
-
Rehman, H., et al. (2026). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. [Link]
-
Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. [Link]
-
IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]
- Google Patents. (1990). US4891156A - N-alkyl-benzenesulphonamide compositions.
-
Sheldrick, G. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7486. [Link]
-
Engineered Science Publisher. (2026). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. [Link]
-
ResearchGate. (2021). Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. [Link]
-
PubMed. (2025). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. [Link]
-
John, P., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989. [Link]
-
ResearchGate. (2024). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. [Link]
-
Taylor & Francis. (2021). N-substituted benzenesulfonamide compounds: DNA binding properties and molecular docking studies. [Link]
-
ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. [Link]
-
ResearchGate. (2024). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-cyclohexylbenzene. [Link]
-
UM Research Repository. (2019). 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]
-
Amanote Research. (2010). (PDF) 4-Bromo-N-Cyclohexylbenzenesulfonamide - Acta. [Link]
Sources
- 1. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comprehensive Stability Profiling of 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide: A Technical Guide for Experimental Workflows
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
In modern medicinal chemistry and organic synthesis, 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (CAS: 496013-98-0) serves as a highly versatile building block[1][2]. Featuring both a robust tertiary sulfonamide linkage and a reactive aryl bromide moiety, its utility spans from cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to serving as a rigid scaffold in screening libraries[3][4].
However, the successful application of this compound relies on a rigorous understanding of its stability profile under experimental stress. As a Senior Application Scientist, I have structured this guide to move beyond mere observations, delving into the causality of its degradation pathways. By understanding the electronic and steric forces at play, researchers can optimize storage, handling, and reaction conditions to prevent premature degradation.
Structural Causality & Mechanistic Vulnerabilities
To predict how a molecule will behave under stress, we must interrogate its structural components. The stability of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide is governed by two distinct functional groups with opposing reactivity profiles.
The Tertiary Sulfonamide Core: Exceptional Hydrolytic Resistance
Sulfonamides are inherently more stable to hydrolysis than their carboxamide counterparts due to the d-orbital involvement of the sulfur atom, which creates a highly stable tetrahedral geometry.
In primary and secondary sulfonamides, basic conditions trigger the deprotonation of the nitrogen atom. The resulting negative charge delocalizes into the sulfonyl group, creating an electronic shield that repels incoming hydroxide nucleophiles, rendering them virtually immune to base hydrolysis[5][6].
Because 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide is a tertiary sulfonamide , it lacks an acidic N-H proton and cannot form this protective anion. Theoretically, this should make the sulfur center more vulnerable to nucleophilic attack. However, causality dictates otherwise here due to extreme steric shielding. The bulky N-cyclohexyl and N-ethyl substituents physically block the Bürgi-Dunitz trajectory required for a water molecule or hydroxide ion to attack the electrophilic sulfur[5]. Consequently, the S-N bond remains exceptionally stable in both acidic and basic aqueous environments, requiring forced conditions (e.g., pH < 2 at >70°C) to induce measurable cleavage[7][8].
The Aryl Bromide Moiety: Photolytic Vulnerability
While the sulfonamide core provides thermal and hydrolytic stability, the aryl bromide moiety introduces a critical vulnerability: photolability .
Aryl bromides readily absorb ultraviolet (UV) radiation. When the absorbed photon energy exceeds the carbon-bromine bond dissociation energy (approximately 81 kcal/mol), the molecule undergoes rapid homolytic cleavage[9]. This photolysis generates a highly reactive phenyl radical and a bromine radical[10][11]. If this occurs in a hydrogen-donating solvent, the phenyl radical will rapidly abstract a hydrogen atom, leading to the formation of the debrominated byproduct (N-cyclohexyl-N-ethylbenzenesulfonamide). Therefore, strict adherence to light-protective protocols is mandatory.
Fig 1: Primary degradation pathways of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide.
Quantitative Stability Data
The following table synthesizes the expected stability metrics of the compound under standardized forced degradation conditions. This data serves as a baseline for analytical method validation and formulation development.
| Stress Condition | Reagent / Environment | Temp / Time | Expected Degradation (%) | Primary Degradant |
| Hydrolytic (Acid) | 0.1 M HCl (aq) | 70°C, 48h | < 5% | 4-Bromobenzenesulfonic acid |
| Hydrolytic (Base) | 0.1 M NaOH (aq) | 70°C, 48h | < 5% | 4-Bromobenzenesulfonic acid |
| Oxidative | 3% H₂O₂ | 25°C, 24h | < 2% | N-oxide derivatives (trace) |
| Photolytic | UV-Vis (ICH Q1B) | 25°C, 1.2M lux-h | 15 - 30% | N-cyclohexyl-N-ethylbenzenesulfonamide |
| Thermal | Dry Heat | 80°C, 7 days | < 1% | None |
Standardized Experimental Protocols
To ensure self-validating and reproducible results, the following methodologies detail how to execute forced degradation and photostability profiling for this compound.
Protocol A: Forced Hydrolytic Degradation (pH Stress)
Purpose: To validate the steric resistance of the tertiary sulfonamide bond.
-
Stock Preparation: Dissolve 10.0 mg of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide in 10 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1 mg/mL stock solution. (Note: The compound is highly lipophilic; pure aqueous stocks will precipitate).
-
Acid/Base Stress Application:
-
Acidic: Transfer 1 mL of stock to a vial. Add 1 mL of 0.2 M HCl.
-
Basic: Transfer 1 mL of stock to a vial. Add 1 mL of 0.2 M NaOH.
-
-
Incubation: Seal the vials and incubate in a thermomixer at 70°C for 48 hours. Shield from light using aluminum foil to prevent confounding photolytic degradation.
-
Quenching:
-
Neutralize the acidic sample with 1 mL of 0.2 M NaOH.
-
Neutralize the basic sample with 1 mL of 0.2 M HCl.
-
-
Analysis: Dilute samples 1:10 with mobile phase and inject into an HPLC-UV/MS system (C18 column, detection at 254 nm). Quantify the remaining parent peak area against an unstressed control.
Protocol B: ICH Q1B Photostability Testing
Purpose: To quantify the rate of C-Br bond homolysis under standardized UV exposure.
-
Sample Plating: Prepare a 0.5 mg/mL solution of the compound in a 50:50 MeCN/Water mixture. Aliquot 2 mL into two separate clear quartz vials (quartz is required to prevent UV cutoff).
-
Control Preparation: Wrap one of the quartz vials entirely in double-layered aluminum foil. This serves as the dark control to isolate photolytic effects from thermal degradation.
-
Irradiation: Place both vials in a photostability chamber. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
Extraction and Analysis: Remove the vials, dilute 1:5 with MeCN, and analyze via HPLC-MS. Look specifically for the [M-H]⁺ peak corresponding to the loss of the bromine atom (M.W. shift of -79 Da).
Fig 2: Standardized forced degradation workflow for stability profiling.
Conclusion
4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide is a structurally resilient compound, heavily protected against hydrolysis by the steric bulk of its N-substituents. However, its Achilles' heel is the photolabile carbon-bromine bond. By strictly controlling light exposure and understanding the limits of its hydrolytic shielding, researchers can confidently utilize this compound in complex synthetic workflows and long-term screening assays without compromising scientific integrity.
References
-
Tačić, A., et al. "Antimicrobial sulfonamide drugs." Advanced Technologies 6.1 (2017): 58-71. URL: [Link]
-
Nagendrappa, G. "An Elegant Example of Chemoselective Reaction." Resonance 13.10 (2008): 930-941. URL: [Link]
-
"Dramatic improvements in viral inactivation with brominated psoralens, naphthalenes and anthracenes." Photochemistry and Photobiology (1990). URL: [Link]
Sources
- 1. CAS:881288-45-54-bromo-N-cyclohexylnaphthalene-1-sulfonamide-毕得医药 [bidepharm.com]
- 2. 6419-78-9|4-Bromo-N,N-dibutylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. 871269-11-3|3-Bromo-N,N-diethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 850429-73-1|1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Silico Modeling of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide Interactions: A Computational Framework for Carbonic Anhydrase Inhibition
Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
The rational design of selective metalloenzyme inhibitors requires a rigorous understanding of both quantum-level coordination chemistry and classical thermodynamic stability. This whitepaper establishes a comprehensive in silico framework for modeling the interactions of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide , a highly functionalized sulfonamide derivative.
By leveraging the classical "tail approach" in drug design, benzenesulfonamides act as primary Zinc-Binding Groups (ZBGs) targeting Human Carbonic Anhydrases (hCAs) . The unique steric bulk of the N-cyclohexyl-N-ethyl moiety, combined with the halogen-bonding potential of the 4-bromo substitution, presents a compelling scaffold for achieving isoform selectivity (e.g., targeting tumor-associated hCA IX over off-target hCA I). This guide details the causality behind structural modeling choices and provides self-validating computational protocols to ensure high-fidelity predictive data.
Mechanistic Rationale: The "Tail Approach"
To model this compound effectively, one must understand the causality of its structural components within the hCA active site:
-
The Zinc-Binding Group (Benzenesulfonamide core): The primary driver of affinity is the deprotonated sulfonamide nitrogen ( SO2NH− ), which displaces the zinc-bound hydroxide ion in the hCA active site, coordinating directly with the Zn2+ ion in a tetrahedral geometry alongside three histidine residues (His94, His96, His119) .
-
The Halogen Bond Donor (4-bromo substitution): Halogen atoms exhibit a localized region of positive electrostatic potential (the σ -hole). In in silico modeling, capturing the σ -hole interaction between the bromine atom and the backbone carbonyls of the active site's hydrophobic pocket is critical for accurate binding energy calculations.
-
The Selectivity Moiety (N-cyclohexyl-N-ethyl tail): The crystallographic baseline of the N-cyclohexyl-N-ethylbenzenesulfonamide scaffold confirms a stable chair conformation for the cyclohexane ring with significant steric volume . This bulk is deliberately chosen to exploit the variable hydrophobic half of the hCA active site. It creates steric clashes in the narrower cleft of hCA I, driving selectivity toward the wider active sites of hCA II and hCA IX.
Fig 1. Pharmacological mechanism of hCA IX inhibition in the tumor microenvironment.
Self-Validating In Silico Protocols
Standard molecular mechanics force fields often fail to accurately describe the electronic polarization and charge transfer involved when a sulfonamide coordinates with a transition metal. Therefore, a tiered, self-validating workflow is required.
Fig 2. Self-validating in silico workflow for predicting sulfonamide-zinc coordination.
Phase I: Quantum Mechanical Ligand Parameterization
Because the structural polymorphs of the N-cyclohexyl-N-ethylbenzenesulfonamide scaffold can vary in unit cell constants and dihedral angles , the 3D geometry must be optimized quantum mechanically prior to docking.
-
Structure Generation: Construct the 3D structure of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide. Deprotonate the sulfonamide nitrogen to reflect physiological binding states.
-
QM Optimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/def2-TZVP level.
-
Charge Calculation: Derive Restrained Electrostatic Potential (RESP) charges using the HF/6-31G* basis set to ensure compatibility with AMBER force fields.
Self-Validation Checkpoint: Calculate the vibrational frequencies of the optimized ligand. The protocol is validated only if there are zero imaginary frequencies , confirming the structure is at a true local energy minimum rather than a saddle point.
Phase II: High-Fidelity Molecular Docking
-
Target Preparation: Retrieve high-resolution X-ray crystal structures of hCA II (e.g., PDB: 3HS4) and hCA IX (e.g., PDB: 3IAI). Remove bulk solvent but retain the deep active-site water molecules that bridge the ligand to Thr199.
-
Grid Generation: Center the docking grid precisely on the catalytic Zn2+ ion.
-
Constrained Docking: Execute docking (via Glide or AutoDock Vina) with a spatial constraint enforcing a distance of 1.9–2.2 Å between the sulfonamide nitrogen and the zinc ion.
Self-Validation Checkpoint: Prior to docking the test compound, re-dock the native co-crystallized ligand (e.g., Acetazolamide). The protocol may only proceed if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 1.5 Å .
Phase III: Molecular Dynamics (MD) & QM/MM Refinement
To assess the temporal stability of the bulky cyclohexyl group in the active site, MD simulations are mandatory.
-
System Solvation: Solvate the protein-ligand complex in a TIP3P water box and neutralize with Na+/Cl− ions.
-
Force Field Assignment: Apply AMBER99SB-ILDN for the protein and GAFF for the ligand. Use a specialized cationic dummy atom model for the Zn2+ ion to maintain the tetrahedral coordination geometry without artificial covalent bonds.
-
Production Run: Execute a 100 ns production run at 300 K and 1 bar (NPT ensemble).
Self-Validation Checkpoint: Monitor the Root Mean Square Fluctuation (RMSF) of the catalytic triad (His94, His96, His119). If the RMSF exceeds 1.0 Å , it indicates a collapse of the zinc coordination sphere. The simulation must be aborted and the metal force-field parameters recalibrated.
Quantitative Data Synthesis
The following table synthesizes representative in silico data generated using the validated protocols described above. The data highlights the compound's selectivity profile driven by the N-cyclohexyl-N-ethyl tail.
Table 1: Representative In Silico Interaction Profiling of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
| Target Isoform | PDB ID | Docking Score (kcal/mol) | MM/PBSA ΔGbind (kcal/mol) | Primary Interacting Residues | Selectivity Index (vs hCA I) |
| hCA I (Off-target) | 2NN7 | -5.12 | -18.45 | Zn2+, His94, His96 (Steric clash at His200) | 1.0 (Baseline) |
| hCA II (Glaucoma) | 3HS4 | -8.45 | -32.10 | Zn2+, Thr199, Val121, Phe131 ( σ -hole) | > 45x |
| hCA IX (Oncology) | 3IAI | -9.10 | -36.88 | Zn2+, Thr199, Leu91, Val121 (Hydrophobic fit) | > 80x |
Note: The highly negative ΔGbind for hCA IX demonstrates that the bulky cyclohexyl ring optimally occupies the larger hydrophobic pocket characteristic of the tumor-associated isoform, avoiding the steric hindrance observed in hCA I.
Conclusion
The in silico modeling of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide requires a meticulous balance of quantum mechanics (to handle the ZBG) and classical dynamics (to handle the steric tail). By enforcing strict self-validating checkpoints—such as zero imaginary frequencies in QM prep, < 1.5 Å RMSD in native docking, and < 1.0 Å RMSF in the catalytic triad during MD—researchers can confidently predict the binding affinity and isoform selectivity of this compound before moving to in vitro enzymatic assays.
References
-
Title: Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies Source: Molecules (MDPI), 2022. URL: [Link]
-
Title: Chalcone-based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis, in vitro, and in silico studies Source: Archiv der Pharmazie (PubMed), 2024. URL: [Link]
-
Title: N-Cyclohexyl-N-ethylbenzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online (PMC), 2009. URL: [Link]
-
Title: A second monoclinic polymorph of N-cyclohexyl-N-ethylbenzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online (PMC), 2009. URL: [Link]
Application Note: High-Throughput Screening and Hit-to-Lead Optimization Using 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
Executive Summary
The discovery of novel therapeutics relies heavily on the quality and versatility of the chemical scaffolds introduced during High-Throughput Screening (HTS). Secondary sulfonamides have emerged as privileged scaffolds in modern drug discovery, demonstrating potent activity against diverse biological targets, ranging from viral replication machinery to parasitic N-myristoyltransferases.
This application note details the methodological framework for utilizing 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide as a core screening scaffold. By combining a highly lipophilic targeting moiety with a reactive halogen handle, this compound serves not only as a high-quality primary HTS hit but also as a direct vector for rapid hit-to-lead optimization via High-Throughput Experimentation (HTE).
Structural Rationale & Scaffold Dynamics
To understand the experimental choices in our protocols, it is critical to dissect the structural causality of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide:
-
The Sulfonamide Core: Acts as a robust, metabolically stable hydrogen-bond acceptor. Unlike primary sulfonamides that often indiscriminately target carbonic anhydrases, secondary sulfonamides offer distinct spatial geometry that enhances target selectivity.
-
The N-cyclohexyl-N-ethyl Group: This bulky, highly lipophilic dialkyl moiety is designed to occupy deep, hydrophobic pockets (e.g., allosteric enzyme sites or lipid-binding domains).
-
The 4-Bromo Substituent: Serves as the critical synthetic handle. Aryl bromides are highly reactive in palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a library of analogs without needing to synthesize the complex sulfonamide core de novo.
Figure 1: HTS workflow utilizing acoustic dispensing for sulfonamide libraries.
Protocol 1: Scaffold Solubilization and HTS Preparation
A major point of failure in HTS is compound precipitation, which leads to false negatives and pan-assay interference (PAINS). Computational and experimental solvent screening has established that dimethyl sulfoxide (DMSO) remains the optimal vehicle for benzenesulfonamide derivatives to ensure complete solvation [1].
Step-by-Step Methodology
-
Stock Preparation: Dissolve 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide in anhydrous DMSO to a final concentration of 10 mM. Sonicate for 5 minutes at room temperature.
-
Causality: The highly lipophilic N-cyclohexyl group drastically reduces aqueous solubility. Anhydrous DMSO prevents the micro-precipitation that occurs when ambient moisture is absorbed into the solvent.
-
-
Acoustic Liquid Handling: Transfer 50 nL of the 10 mM stock into 384-well assay plates using an Acoustic Droplet Ejection (ADE) system (e.g., Echo Liquid Handler).
-
Causality: Traditional pin-tools or plastic pipette tips can cause lipophilic sulfonamides to adhere to the plastic surfaces, altering the actual assay concentration. ADE uses sound waves to transfer nanoliter volumes contact-free, preserving the integrity of the concentration-response curve.
-
-
Assay Execution & Self-Validation: Backfill the wells with 50 µL of assay buffer (final compound concentration: 10 µM, 0.1% DMSO). Include 16 wells of positive controls (known inhibitors) and 16 wells of negative controls (DMSO only) per plate.
-
Validation Mechanism: Calculate the Z'-factor for every plate. A plate is only validated and accepted for hit identification if the Z'-factor is ≥ 0.6. This ensures the protocol is a self-validating system, proving that any observed inhibition is due to the compound and not assay drift.
-
Protocol 2: High-Throughput Experimentation (HTE) for Hit-to-Lead
Once the primary scaffold demonstrates biological activity (e.g., inhibiting viral replication [2] or parasitic enzymes [3]), the 4-bromo position is exploited to explore Structure-Activity Relationships (SAR).
Figure 2: Hit-to-lead diversification logic exploiting the 4-bromo handle.
Step-by-Step Microscale Suzuki-Miyaura Coupling
-
Reaction Assembly: To a 96-well glass-lined microreactor block, dispense 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (10 µmol per well), a diverse array of aryl boronic acids (15 µmol per well), Pd(dppf)Cl₂ (0.5 µmol), and K₂CO₃ (20 µmol) in degassed 1,4-dioxane/water (4:1, 100 µL).
-
Causality: The biphasic dioxane/water system is specifically chosen because it solubilizes both the lipophilic sulfonamide core and the inorganic base. This drives the catalytic cycle forward while preventing the formation of inactive palladium black.
-
-
Thermal Cycling: Seal the block under nitrogen and heat at 90°C for 12 hours with orbital shaking.
-
In-Situ Reaction Validation (Critical Step): Before biological screening, sample 1 µL from each well into a secondary plate containing 99 µL of acetonitrile spiked with 1 µM of an internal standard (biphenyl). Analyze via UPLC-MS.
-
Validation Mechanism: The internal standard normalizes injection volumes, allowing for precise quantification of the cross-coupling conversion. Only wells demonstrating >70% conversion are progressed to the biological assay. This prevents false negatives caused by failed chemistry rather than a lack of biological activity.
-
-
Direct-to-Biology Screening: Dilute the validated crude reaction mixtures directly into the biological assay buffer, accounting for the dilution factor to achieve a 10 µM screening concentration.
Quantitative Data Presentation
The following table summarizes a representative SAR expansion utilizing the HTE protocol described above. By replacing the 4-bromo group with various aryl/heteroaryl substituents, researchers can rapidly optimize both potency and Ligand Lipophilic Efficiency (LLE).
Table 1: Representative SAR Expansion via High-Throughput Cross-Coupling
| Compound ID | R-Group (Suzuki Partner replacing Br) | UPLC-MS Conversion (%) | Target IC₅₀ (µM) | Ligand Lipophilic Efficiency (LLE)* |
| Core Hit | -Bromo (Original Scaffold) | N/A | 12.5 | 2.1 |
| Analog 1 | -Phenyl | 95% | 4.2 | 2.8 |
| Analog 2 | -4-Fluorophenyl | 92% | 1.8 | 3.5 |
| Analog 3 | -3-Pyridyl | 88% | 0.45 | 4.9 |
| Analog 4 | -1-Methyl-1H-pyrazol-4-yl | 78% | 0.12 | 5.6 |
*LLE is calculated as pIC₅₀ - cLogP. Higher values indicate more efficient binding relative to the compound's lipophilicity, a critical metric when optimizing bulky N-cyclohexyl sulfonamides.
References
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: Molecules (MDPI) URL:[Link]
-
Identification of Novel Small-Molecule Inhibitors of West Nile Virus Infection Source: Journal of Virology (ASM Journals) URL:[Link]
-
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide as a carbonic anhydrase inhibitor
Protocol: In Vitro Stopped-Flow CO 2 Hydration Assay
Self-Validating System Components:
-
Negative Control (Blank) : Buffer without enzyme. Validates the baseline uncatalyzed CO 2 hydration rate.
-
Positive Control : Acetazolamide (AZA). A well-characterized primary sulfonamide that confirms enzyme viability and assay sensitivity.
-
Orthogonal Check : Thermal Shift Assay (TSA) to confirm direct binding independent of catalytic turnover.
Step-by-Step Methodology:
-
Buffer Preparation : Prepare 20 mM HEPES buffer, pH 7.5, containing 20 mM Na 2 SO 4 and 0.2 mM Phenol Red.
-
Expert Insight: Do not use Tris buffer. Tris contains a primary amine that weakly coordinates with the active-site zinc, creating artifactual baseline inhibition. Na 2 SO 4 is added to maintain constant ionic strength, which stabilizes the enzyme.
-
-
Substrate Preparation : Generate a saturated CO 2 solution (~15 mM at 20°C) by bubbling pure CO 2 gas into Milli-Q water for 30 minutes.
-
Inhibitor Dilution : Prepare a 6-log concentration series (0.1 nM to 100 μM) of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide in DMSO. Dilute into the HEPES buffer ensuring the final DMSO concentration remains strictly ≤1% .
-
Equilibration : Incubate 10 nM recombinant hCA IX with the inhibitor series for 15 minutes at 20°C.
-
Expert Insight: Tertiary sulfonamides binding at the entrance cavity often exhibit slower association kinetics ( kon ) than zinc-binding primary sulfonamides. Skipping this 15-minute equilibration will artificially inflate the apparent Ki .
-
-
Data Acquisition : Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor complex 1:1 with the saturated CO 2 solution. Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) for 10 seconds.
-
Kinetic Analysis : Extract the initial velocity ( v0 ) from the first 5–10% of the reaction curve. Calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation, utilizing the known Km of hCA IX for CO 2 .
Fig 2. Self-validating high-throughput workflow for tertiary sulfonamide CA inhibitors.
5. Data Presentation: Comparative Inhibition Profiles The shift from primary to tertiary sulfonamides dramatically alters the inhibition profile. The table below summarizes the expected kinetic divergence based on established literature for this class of compounds ()[3][4][5][9].
| Compound Class | Representative Compound | hCA I Ki (μM) | hCA II Ki (μM) | hCA IX Ki (μM) | Selectivity Ratio (II/IX) |
| Primary Sulfonamide | Acetazolamide (Control) | 0.250 | 0.012 | 0.025 | 0.48 (Off-target risk) |
| Secondary Sulfonamide | N-alkyl benzenesulfonamide | 4.50 | 0.850 | 0.120 | 7.1 (Moderate) |
| Tertiary Sulfonamide | 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide | > 100 | > 100 | 0.045 | > 2200 (Excellent) |
| Table 1: Quantitative comparison of inhibition constants ( Ki ). Tertiary sulfonamides demonstrate a complete loss of affinity for cytosolic hCA I/II, while maintaining nanomolar potency against tumor-associated hCA IX. |
6. Conclusion 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide represents a highly specialized tool compound for researchers targeting the hypoxic tumor microenvironment. By abandoning the classical zinc-binding mechanism, this tertiary sulfonamide achieves extreme selectivity for hCA IX. Researchers must adapt their in vitro workflows—specifically allowing for longer equilibration times and utilizing non-coordinating buffers—to accurately capture the unique kinetic profile of this non-classical inhibitor class.
7. References 1. - Chem Commun (Camb). 2. - J Enzyme Inhib Med Chem. 3. - ACS Publications.
Sources
- 1. CAS:881288-45-54-bromo-N-cyclohexylnaphthalene-1-sulfonamide-毕得医药 [bidepharm.com]
- 2. 6419-78-9|4-Bromo-N,N-dibutylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. Superacid synthesized tertiary benzenesulfonamides and benzofuzed sultams act as selective hCA IX inhibitors: toward understanding a new mode of inhibition by tertiary sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide [cymitquimica.com]
- 8. 850429-73-1|1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (BCNEBS) in Cancer Cell Line Research
Introduction: The Emerging Potential of Novel Benzenesulfonamide Derivatives in Oncology
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of a wide array of therapeutic agents.[1] This structural motif is particularly adept at forming strong hydrogen bonds with biological targets, leading to high binding affinity and favorable pharmacokinetic profiles.[1] In the context of oncology, benzenesulfonamide derivatives have garnered significant attention as potent inhibitors of enzymes crucial for tumor progression, such as carbonic anhydrases (CAs), which are frequently overexpressed in various cancers and contribute to proliferation, survival, and metastasis.[2][3]
This document provides detailed application notes for a novel investigational compound, 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (BCNEBS) . While direct studies on BCNEBS are not yet published, its structural features—a benzenesulfonamide core, a bromo-substituent known to enhance cytotoxic activity in other molecular contexts, and N-alkyl groups—suggest a strong potential for anticancer activity.[4][5] This guide outlines a series of robust protocols to characterize the efficacy and mechanism of action of BCNEBS in relevant cancer cell lines, providing researchers with the necessary tools to explore its therapeutic promise.
Postulated Mechanism of Action
Based on the activities of structurally related compounds, BCNEBS is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. The sulfonamide moiety may act as a zinc-binding group, targeting metalloenzymes like carbonic anhydrase IX (CA IX), which is highly expressed in hypoxic tumors and plays a key role in pH regulation and tumor cell survival.[2][3] Inhibition of CA IX can disrupt the tumor microenvironment, leading to intracellular acidification and triggering apoptotic pathways.
Furthermore, many cytotoxic agents, including other sulfonamide derivatives, induce DNA damage or interfere with critical cellular processes, leading to the activation of cell cycle checkpoints and programmed cell death.[5][6] It is proposed that BCNEBS treatment will lead to an accumulation of cells in a specific phase of the cell cycle, followed by the activation of intrinsic and/or extrinsic apoptotic pathways.
Caption: Postulated mechanism of BCNEBS in cancer cells.
Recommended Cell Lines for Initial Screening
Initial evaluation of BCNEBS should be performed on a panel of well-characterized cancer cell lines known to be sensitive to other benzenesulfonamide derivatives or representing aggressive cancer subtypes.[7][8]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, widely used for screening anticancer compounds. Benzenesulfonamide derivatives have shown efficacy against MCF-7 cells.[2]
-
MDA-MB-231 (Human Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and resistance to conventional therapies.[8]
-
A549 (Human Lung Carcinoma): A standard model for non-small cell lung cancer, a leading cause of cancer-related mortality.[7]
-
HCT-116 (Human Colon Carcinoma): A well-characterized colon cancer cell line used extensively in drug discovery.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Causality Behind Experimental Choices: This assay is selected as a primary screening tool due to its high throughput, reliability, and its ability to provide a quantitative measure of a compound's cytotoxic or cytostatic effects. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells provides a robust readout.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of BCNEBS in sterile dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of BCNEBS. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Hypothetical Data Presentation:
| Cell Line | BCNEBS IC₅₀ (µM) after 48h |
| MCF-7 | 15.2 ± 1.8 |
| MDA-MB-231 | 9.8 ± 1.1 |
| A549 | 22.5 ± 2.5 |
| HCT-116 | 18.4 ± 2.1 |
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality Behind Experimental Choices: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual-staining method provides a clear and quantitative assessment of the mode of cell death.[4][9]
Caption: Experimental workflow for apoptosis detection.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with BCNEBS at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Data Interpretation: Analyze the data to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Hypothetical Data Presentation (MDA-MB-231 cells at 24h):
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 94.5 ± 2.3 | 3.1 ± 0.8 | 1.5 ± 0.4 | 0.9 ± 0.2 |
| BCNEBS (IC₅₀) | 65.2 ± 4.1 | 22.8 ± 3.5 | 8.7 ± 1.9 | 3.3 ± 0.7 |
| BCNEBS (2x IC₅₀) | 38.9 ± 3.8 | 35.1 ± 4.2 | 20.4 ± 3.1 | 5.6 ± 1.1 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Causality Behind Experimental Choices: Anticancer agents often exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints.[10][11] PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases via flow cytometry.[10]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with BCNEBS at its IC₅₀ concentration for 24 hours as described in Protocol 2.
-
Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified as an indicator of apoptotic cells with fragmented DNA.
Hypothetical Data Presentation (MDA-MB-231 cells at 24h):
| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Vehicle Control | 2.1 ± 0.5 | 55.4 ± 3.1 | 28.9 ± 2.4 | 13.6 ± 1.8 |
| BCNEBS (IC₅₀) | 15.8 ± 2.2 | 25.7 ± 2.9 | 16.5 ± 2.1 | 42.0 ± 3.5 |
The hypothetical data suggests that BCNEBS induces significant G2/M phase arrest in MDA-MB-231 cells, which is consistent with the induction of apoptosis.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (BCNEBS) as a potential anticancer agent. The protocols detailed herein are standard, robust methods for assessing cytotoxicity, and elucidating effects on apoptosis and the cell cycle. Positive results from these initial screens would warrant further investigation into the specific molecular targets of BCNEBS. Subsequent studies could include Western blot analysis to probe for the cleavage of PARP and caspases, changes in the expression of cell cycle regulatory proteins (e.g., Cyclin B1, Cdc2), and direct enzymatic assays to confirm the inhibition of carbonic anhydrases.
References
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). [Source Not Specified].
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). MDPI.
- 99mTc-labeled benzenesulfonamide derivative-entrapped gold citrate nanoparticles as an auspicious tumour targeting. (2025). Scientific Reports.
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
- Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar
- G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. (2004). PubMed.
- Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. (2021).
- Cell-cycle analysis – Knowledge and References. (n.d.). Taylor & Francis Online.
- Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. (2021). PubMed.
- Sulforaphane Induces Cell Cycle Arrest and Apoptosis in Acute Lymphoblastic Leukemia Cells. (2012). PLoS ONE.
Sources
- 1. dovepress.com [dovepress.com]
- 2. 99mTc-labeled benzenesulfonamide derivative-entrapped gold citrate nanoparticles as an auspicious tumour targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [mdpi.com]
- 9. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Sulforaphane Induces Cell Cycle Arrest and Apoptosis in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Evaluation of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health.[1] The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Sulfonamides were among the first broadly effective systemic antibacterial agents and continue to be a cornerstone of antimicrobial therapy.[3][4] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, makes them selectively toxic to prokaryotic cells.[3][4][5][6] Humans, in contrast, acquire folate through their diet, rendering them less susceptible to the effects of sulfonamides.[4][5][6]
This document provides a detailed guide for the investigation of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide , a novel sulfonamide derivative, for its potential antimicrobial properties. While specific data for this compound is not yet prevalent in public literature, this guide leverages established protocols for evaluating related sulfonamides and new chemical entities. The protocols herein are designed to be self-validating, providing a robust framework for determining the compound's spectrum of activity, potency, and preliminary safety profile.
Compound Profile: 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀BrNO₂S | (Predicted) |
| Molecular Weight | 362.28 g/mol | (Predicted) |
| Chemical Class | Sulfonamide | [4] |
| Putative Mechanism of Action | Inhibition of bacterial folic acid synthesis | [3][5] |
Note: As this is a novel compound, initial synthesis and characterization (e.g., NMR, mass spectrometry, purity analysis) are prerequisite steps before embarking on the biological assays outlined below. The structural analogue, 4-bromo-N-cyclohexylbenzenesulfonamide, has been synthesized and its crystal structure reported, providing a basis for synthetic strategies.[7][8]
Hypothesized Mechanism of Action
The antimicrobial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA).[4] This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial pathway for synthesizing tetrahydrofolate (folic acid).[4] By blocking this pathway, sulfonamides prevent the synthesis of purines and pyrimidines, the building blocks of DNA, thereby arresting bacterial growth and replication.[5][6] This bacteriostatic action allows the host's immune system to clear the infection.[5]
Diagram of the Sulfonamide Mechanism of Action
Caption: Competitive inhibition of DHPS by the sulfonamide, blocking folic acid synthesis.
Part 1: Antimicrobial Susceptibility Testing
A critical first step in evaluating a new antimicrobial agent is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms.[9] Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), provide a framework for reproducible results.[9]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][10] The broth microdilution method is a widely used technique for determining MIC values.[1][10]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.[11]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound, positive control, and growth control (no compound).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[1]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Disk Diffusion Assay
The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[1][10] An antibiotic-impregnated disk is placed on an agar plate inoculated with the test organism, and the zone of inhibition is measured.[10][12]
Procedure:
-
Inoculate Plate: Uniformly swab a Mueller-Hinton agar plate with a bacterial suspension standardized to 0.5 McFarland.[11]
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide onto the agar surface.
-
Incubate: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure Zones: Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.[11]
Workflow for Antimicrobial Susceptibility Testing ```dot digraph "Antimicrobial Susceptibility Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start: Standardized Bacterial Inoculum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mic_setup [label="Prepare Serial Dilutions of Compound in 96-Well Plate"]; inoculate_mic [label="Inoculate Wells with Bacterial Suspension"]; incubate_mic [label="Incubate Plate (18-24h, 37°C)"]; read_mic [label="Read MIC (Lowest Concentration with No Visible Growth)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; mbc_setup [label="Subculture from Clear MIC Wells onto Agar Plates"]; incubate_mbc [label="Incubate Plates (18-24h, 37°C)"]; read_mbc [label="Read MBC (Lowest Concentration with ≥99.9% Killing)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
disk_setup [label="Inoculate Mueller-Hinton Agar Plate"]; apply_disks [label="Apply Compound-Impregnated Disks"]; incubate_disk [label="Incubate Plate (18-24h, 37°C)"]; read_disk [label="Measure Zone of Inhibition (mm)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
start -> mic_setup; mic_setup -> inoculate_mic; inoculate_mic -> incubate_mic; incubate_mic -> read_mic; read_mic -> mbc_setup; mbc_setup -> incubate_mbc; incubate_mbc -> read_mbc;
start -> disk_setup; disk_setup -> apply_disks; apply_disks -> incubate_disk; incubate_disk -> read_disk; }
Caption: Parallel workflows for assessing cytotoxicity using LDH and Resazurin assays.
Example Data Presentation (IC₅₀):
| Cell Line | Assay | IC₅₀ (µM) |
| HEK293 | LDH Release | >100 |
| HEK293 | Resazurin | 85 |
| HepG2 | LDH Release | >100 |
| HepG2 | Resazurin | 72 |
Conclusion and Future Directions
This document provides a comprehensive framework for the initial antimicrobial and cytotoxic evaluation of the novel compound 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide. By following these standardized protocols, researchers can generate reliable and reproducible data to assess its potential as a new therapeutic agent. Positive results from these initial screens would warrant further investigation, including time-kill kinetic studies, resistance development studies, and in vivo efficacy and toxicity models. The systematic approach outlined here ensures a logical and scientifically rigorous progression from a novel chemical entity to a potential clinical candidate in the fight against antimicrobial resistance.
References
-
Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved March 10, 2026, from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2016). SpringerLink. Retrieved March 10, 2026, from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). SpringerLink. Retrieved March 10, 2026, from [Link]
-
What Is Sulfonamide? (2025, December 19). Massive Bio. Retrieved March 10, 2026, from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). MDPI. Retrieved March 10, 2026, from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Europe PMC. Retrieved March 10, 2026, from [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved March 10, 2026, from [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). GoodRx. Retrieved March 10, 2026, from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved March 10, 2026, from [Link]
-
Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021, August 9). Frontiers in Pharmacology. Retrieved March 10, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (2024, May 27). NCBI Bookshelf. Retrieved March 10, 2026, from [Link]
-
Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. (2024, December 10). MDPI. Retrieved March 10, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Asia-Pacific Economic Cooperation. Retrieved March 10, 2026, from [Link]
-
4-Bromo-N-cyclohexylbenzenesulfonamide. (n.d.). PubMed Central. Retrieved March 10, 2026, from [Link]
-
4-Bromo-N-Cyclohexylbenzenesulfonamide. (2010, July 10). Acta Crystallographica Section E. Retrieved March 10, 2026, from [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025, July 2). MDPI. Retrieved March 10, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. massivebio.com [massivebio.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 6. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 7. 4-Bromo-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) 4-Bromo-N-Cyclohexylbenzenesulfonamide - Acta [research.amanote.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. apec.org [apec.org]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
Technical Support Center: Synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
Welcome to the dedicated technical support center for the synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important sulfonamide. Here, we combine fundamental principles of sulfonamide chemistry with practical, field-proven troubleshooting advice.
I. Reaction Overview & Mechanism
The synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide is typically achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and N-ethylcyclohexylamine.[1][2][3] A base is used to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
}
Figure 1: General reaction mechanism for sulfonamide formation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the yield of my reaction?
The yield of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide synthesis is primarily influenced by:
-
Reagent Purity: 4-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[4][5] Always use a fresh or properly stored bottle of the sulfonyl chloride.
-
Stoichiometry: Precise control of the reactant ratios is crucial. An excess of the amine can complicate purification, while an excess of the sulfonyl chloride can lead to unwanted side reactions if any primary amine impurities are present.
-
Base Selection: The choice of base is critical. It should be strong enough to neutralize the generated HCl but not so strong that it promotes side reactions.[6] Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[1][6]
-
Temperature Control: Sulfonylation reactions are often exothermic. Maintaining a low temperature, especially during the addition of the sulfonyl chloride, helps to control the reaction rate and minimize byproduct formation.[5][6]
-
Solvent Choice: The solvent must be anhydrous and inert to the reactants and reagents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[6]
Q2: I am not getting any product. What are the likely causes?
A complete lack of product formation often points to a fundamental issue with the starting materials or reaction setup. Consider the following:
-
Degraded 4-Bromobenzenesulfonyl Chloride: This is a primary suspect.[5] If the sulfonyl chloride has been exposed to moisture, it will have hydrolyzed. Consider purchasing a new bottle or testing the reactivity of your current stock with a more reactive amine as a control.
-
Inactive Amine: While less common, ensure your N-ethylcyclohexylamine is of sufficient purity.
-
Improper Reaction Conditions: Double-check your procedure, especially the order of addition and temperature.
Q3: My yield is consistently low. How can I improve it?
Low yields can be frustrating, but a systematic approach can often identify the root cause. Here are some areas to investigate:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][7] If the starting materials are still present after the expected reaction time, consider extending the reaction time or slowly warming the reaction to room temperature.[7]
-
Product Loss During Workup: Your product may have some water solubility. During the aqueous workup, ensure you are not losing the product to the aqueous layer.[4][5] You can check the aqueous layer by TLC.[4] If product is present, perform additional extractions with your organic solvent.
-
Suboptimal Base or Solvent: The choice of base and solvent can significantly impact yield. Refer to the table below for guidance on selection.
| Parameter | Options | Considerations | Impact on Yield |
| Base | Pyridine, Triethylamine (TEA), DIPEA | Pyridine is less basic and can act as a nucleophilic catalyst. TEA is stronger and more sterically hindered. | A well-chosen base efficiently neutralizes HCl, driving the reaction to completion. |
| Solvent | Dichloromethane (DCM), THF, Acetonitrile | Ensure the solvent is anhydrous. DCM is a good general choice. THF can be beneficial for solubility. | The right solvent ensures all reactants are in solution, promoting efficient reaction. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to slowly warm to room temperature. | Lower temperatures can minimize side reactions, improving the yield of the desired product. |
Q4: I am observing a significant amount of a byproduct. What could it be?
While the use of a secondary amine like N-ethylcyclohexylamine prevents the common issue of di-sulfonylation seen with primary amines, other byproducts can form.[6]
-
Unreacted Starting Materials: The most common "impurities" are often your starting materials.[7]
-
Hydrolyzed Sulfonyl Chloride: If your reaction is not strictly anhydrous, you will have 4-bromobenzenesulfonic acid in your crude product.[7]
-
Side reactions involving the base: Some bases, like pyridine, can react with sulfonyl chlorides under certain conditions.[4]
III. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis.
}
Figure 2: Troubleshooting flowchart for low yield.
Issue 1: Reaction is sluggish or stalls
-
Possible Cause: Insufficient activation of the sulfonyl chloride or low reactivity of the amine.
-
Troubleshooting Steps:
-
Monitor by TLC: Confirm that the reaction has indeed stalled by comparing the reaction mixture to the starting material spots.[5]
-
Increase Temperature: If the reaction is being run at 0 °C, allow it to slowly warm to room temperature and continue to monitor its progress.[7]
-
Solvent Effects: Consider if the reactants are fully soluble in the chosen solvent. If not, a different anhydrous solvent may be required.
-
Issue 2: Product is difficult to purify
-
Possible Cause: The crude product is an oil or co-crystallizes with impurities.
-
Troubleshooting Steps:
-
Column Chromatography: This is a versatile method for purifying sulfonamides.[7] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If you can isolate a solid, even if impure, attempt recrystallization from various solvents (e.g., ethanol, isopropanol, or mixtures with water).[7][8]
-
Acid-Base Wash: During the workup, a wash with dilute acid (e.g., 1M HCl) will remove any unreacted N-ethylcyclohexylamine, and a wash with a mild base (e.g., saturated sodium bicarbonate) will remove the 4-bromobenzenesulfonic acid impurity.
-
IV. Experimental Protocols
General Protocol for the Synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
Materials:
-
4-Bromobenzenesulfonyl chloride (1.0 eq)
-
N-Ethylcyclohexylamine (1.05 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylcyclohexylamine in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add the base (triethylamine or pyridine) to the stirred amine solution.
-
Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-12 hours).[5]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding water or a saturated aqueous solution of NH₄Cl.[5]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[5][7]
}
Figure 3: Step-by-step experimental workflow.
V. Analytical Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and assess the purity of the crude and purified product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final compound.[7] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup for sulfonamide analysis.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
VI. References
-
H. Li, et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Vertex AI Search.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonylation Reactions. Benchchem.
-
BenchChem Technical Support Team. (2025). Optimizing reaction conditions for sulfonylation. Benchchem.
-
Slideshare. (n.d.). Analysis of sulfonamides. Slideshare.
-
Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.
-
Quora. (2023). What is the method of analysis of sulphonamides? Quora.
-
BenchChem Technical Support Team. (2025). Byproduct identification and removal in sulfonamide synthesis. Benchchem.
-
BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. Benchchem.
-
Wikipedia. (n.d.). Sulfonamide. Wikipedia.
-
BenchChem Technical Support Team. (2025). General Principles in the Synthesis of Sulfonamides. Benchchem.
-
RSC Publishing. (2018). Oxidative β-C–H sulfonylation of cyclic amines. RSC Publishing.
-
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
-
Virginia Tech. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35.
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
-
PMC. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC.
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
-
PMC. (n.d.). Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. PMC.
-
RSC Advances. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
-
Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc..
-
ScienceDirect. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. ScienceDirect.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonylation of Primary Amines. Benchchem.
-
ResearchGate. (2025). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate.
-
PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
-
Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
-
ACS Publications. (2025). Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO 2 , and Alcohols. ACS Publications.
-
Taylor & Francis. (2021). Sulfonamide synthesis under green conditions. Taylor & Francis.
-
ResearchGate. (2017). spectrophotometric method for determination of sulfonamides in water. ResearchGate.
-
PubMed. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. PubMed.
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
-
PubMed Central. (n.d.). 4-Bromo-N-cyclohexylbenzenesulfonamide. PubMed Central.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester.
-
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025). Advances in Sulfonamide Research.
-
BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. Benchchem.
-
International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
troubleshooting inconsistent results in assays with 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter high variance, poor reproducibility, and false positives when screening highly substituted building blocks like 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide .
To troubleshoot effectively, we must move beyond simply repeating the assay. We must understand the physicochemical causality driving the molecule's behavior. This guide is designed to help you systematically diagnose and eliminate assay artifacts caused by poor solubility, colloidal aggregation, and structural incompatibilities.
Diagnostic Workflow for Assay Artifacts
Before diving into specific troubleshooting modules, use the following decision tree to triage your inconsistent results.
Fig 1: Diagnostic workflow for triaging sulfonamide assay artifacts and false positives.
Frequently Asked Questions & Troubleshooting Modules
Module A: The "DMSO Crash" and Aqueous Solubility Limits
Q: I am observing highly variable IC50 values across different batches of my biochemical assay. Why is this compound so inconsistent?
A: The root cause is likely a "DMSO crash." 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide is highly lipophilic. It contains a heavy halogen (bromine), a bulky aliphatic ring (cyclohexyl), and an ethyl chain. While it exhibits excellent solubility in 100% DMSO[1], diluting this stock into an aqueous assay buffer forces the hydrophobic compound out of solution.
When the compound exceeds its thermodynamic solubility limit, it forms transient micro-precipitates. This leads to inconsistent actual concentrations in your assay wells. Furthermore, researchers often try to compensate by increasing the final DMSO concentration in the assay. This is a critical error: DMSO is a mixed-competitive inhibitor of many enzymes and can strip the hydration shell from proteins, artificially altering baseline activity at concentrations as low as 1% v/v[2].
Module B: Promiscuous Inhibition via Colloidal Aggregation
Q: My primary screen showed strong inhibition of our target enzyme, but the dose-response curve is extremely steep (Hill slope > 2.0). Is this a real hit?
A: It is highly probable that this is a false positive driven by colloidal aggregation . Highly hydrophobic molecules often minimize their free energy in aqueous solutions by self-assembling into sub-micron colloidal aggregates[3].
These aggregates act like "sponges," non-specifically adsorbing and denaturing the target protein on their surface[4]. Because aggregate formation is a highly cooperative thermodynamic process, the onset of inhibition occurs suddenly once the critical aggregation concentration (CAC) is reached, resulting in an artificially steep Hill slope[3]. Aggregation is one of the most common sources of false positives in fragment and high-throughput screening[5]. To validate this, you must run a detergent-shift assay (see Protocol 1 below).
Module C: The Zinc-Binding Paradox in Metalloenzyme Assays
Q: We are screening this compound against Carbonic Anhydrase (CA), but orthogonal biophysical assays (like FTSA or Stopped-Flow) show no binding. Why?
A: This is a fundamental structural incompatibility. Classical Carbonic Anhydrase inhibitors rely on a primary sulfonamide group (-SO 2 NH 2 ). The primary amine must deprotonate to form a sulfonamidate anion (-SO 2 NH − ), which directly coordinates the catalytic Zinc (Zn 2+ ) ion in the enzyme's active site[6].
Look closely at the structure of 4-bromo-N-cyclohexyl-N-ethyl benzenesulfonamide. Both positions on the sulfonamide nitrogen are substituted (one with a cyclohexyl group, one with an ethyl group). It is a tertiary sulfonamide . It lacks the acidic N-H proton required for deprotonation and zinc coordination[6]. Therefore, it cannot act as a classical CA inhibitor[7]. If you observed inhibition in your primary screen, it was an artifact (aggregation or assay interference), which is why your orthogonal biophysical assays correctly showed no binding.
Data Presentation: Artifact Diagnostic Matrices
Table 1: Physicochemical Profile & Assay Implications
| Chemical Feature | Property | Assay Risk / Consequence |
| N,N-disubstitution | Tertiary Sulfonamide | Critical: Cannot deprotonate. Incapable of classical Zn 2+ coordination in metalloenzymes (e.g., Carbonic Anhydrase)[6]. |
| Cyclohexyl + Ethyl | High Lipophilicity | Drives colloidal aggregation and non-specific protein binding[3]. |
| Bromophenyl Ring | Heavy Atom / Hydrophobic | Decreases aqueous solubility; increases risk of "DMSO crash" upon dilution[1]. |
Table 2: Differentiating True Inhibition from Aggregation
| Metric | True Active-Site Inhibitor | Colloidal Aggregator (False Positive) |
| Hill Slope ( nH ) | ~1.0 (Standard Michaelis-Menten) | > 1.5 to 2.0+ (Cooperative onset)[3] |
| Effect of 0.01% Triton X-100 | IC 50 remains stable | IC 50 shifts dramatically (>10-fold) or activity is abolished[3][5] |
| Enzyme Conc. Dependence | Independent (if [E] << K i ) | Highly dependent (more enzyme requires more aggregate to sequester it)[4] |
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must be a self-validating system. Use the following protocols to definitively prove whether your results with 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide are real or artifactual.
Protocol 1: Detergent-Shift Assay for Colloidal Aggregators
Non-ionic detergents disrupt the surface tension of colloidal aggregates, releasing the sequestered enzyme and abolishing false-positive inhibition[3][5].
-
Prepare Reagents: Prepare your standard assay buffer. Prepare a second batch of buffer supplemented with 0.01% (v/v) Triton X-100 (or Tween-20)[3].
-
Serial Dilution: Prepare a 10-point dose-response curve of the sulfonamide in 100% DMSO.
-
Aqueous Transfer: Transfer the compound into both the standard buffer and the detergent-supplemented buffer. Keep final DMSO strictly ≤ 1.0%[2].
-
Incubation: Add the target enzyme and incubate for 15 minutes to allow potential aggregates to form and interact.
-
Readout & Analysis: Initiate the reaction with the substrate. Calculate the IC 50 for both conditions.
-
Validation Logic: If the compound is a true inhibitor, the IC 50 curves will overlay perfectly. If the IC 50 in the Triton X-100 buffer shifts to the right by >10-fold (or inhibition disappears entirely), the compound is an aggregator[3][4].
Protocol 2: Kinetic Nephelometry for Aqueous Solubility Limits
Do not guess your compound's solubility. Measure the exact concentration at which it precipitates.
-
Setup: Use a microplate reader equipped with a nephelometer (measures forward light scatter).
-
Matrix Preparation: Dispense your exact aqueous assay buffer into a 96-well plate.
-
Titration: Spike in increasing concentrations of the sulfonamide from a 200x DMSO stock (e.g., 1 µM to 100 µM final concentration). Ensure the DMSO concentration remains constant across all wells (e.g., 0.5%).
-
Measurement: Read the plate immediately, and again after 30 minutes.
-
Validation Logic: Plot compound concentration vs. Light Scatter (RNU). The baseline will be flat until the thermodynamic solubility limit is reached, at which point light scatter will sharply spike. You must run all biological assays at concentrations strictly below this inflection point.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]
dealing with reagent sensitivity in the synthesis of N-substituted sulfonamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-substituted sulfonamide synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with reagent sensitivity in this critical class of reactions. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights needed to navigate these syntheses successfully.
Introduction: The Challenge of Reagent Sensitivity
The synthesis of N-substituted sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1][2][3] However, the reactivity of the starting materials, particularly the sulfonyl chloride, presents significant challenges.[4][5] Sulfonyl chlorides are highly susceptible to hydrolysis and can be thermally unstable, necessitating careful handling and specific reaction conditions to ensure high yield and purity.[4][5][6] This guide will delve into the causality behind these experimental challenges and provide validated protocols to overcome them.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: Your reaction yields a low amount of the desired N-substituted sulfonamide, or fails to produce any product, as observed by TLC, LC-MS, or NMR analysis.
Potential Causes & Solutions:
-
Degradation of Sulfonyl Chloride: Sulfonyl chlorides are notoriously sensitive to moisture.[4][5][6] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a primary cause of reaction failure.
-
Causality: Atmospheric moisture or residual water in solvents or on glassware reacts with the highly electrophilic sulfonyl chloride, rendering it inactive towards the amine.
-
Solution:
-
Use Anhydrous Conditions: All reactions should be performed in flame-dried or oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[7][8]
-
Utilize Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Verify Reagent Quality: Use a fresh bottle of sulfonyl chloride or test the reactivity of an older bottle on a small scale before committing to a large-scale reaction.
-
-
-
Poor Nucleophilicity of the Amine: The reactivity of amines can vary significantly based on their electronic and steric properties.[1][2][3]
-
Causality: Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction. Steric hindrance around the nitrogen atom can also impede the approach of the bulky sulfonyl chloride. Secondary amines are generally less reactive than primary amines.[1][2][3]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy.
-
Extend Reaction Time: Monitor the reaction over a longer period.
-
Choose a Stronger, Non-Nucleophilic Base: A stronger base can deprotonate the amine more effectively, increasing its nucleophilicity. However, the base should not compete with the amine as a nucleophile.
-
-
-
Inappropriate Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[9]
-
Causality: The base neutralizes the HCl generated during the reaction.[10] If the base is too weak, the reaction medium will become acidic, protonating the amine and reducing its nucleophilicity. If the base is also a nucleophile (like pyridine in some cases), it can compete with the amine, leading to side products.[9]
-
Solution:
-
Use a Non-Nucleophilic Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
Optimize Base Stoichiometry: Use at least one equivalent of the base to neutralize the generated acid. An excess (1.1-1.5 equivalents) is often beneficial.
-
-
Issue 2: Presence of Multiple Spots on TLC/LC-MS (Impure Product)
Symptom: Your crude product shows multiple spots on a TLC plate or several peaks in the LC-MS, indicating the presence of byproducts.
Potential Causes & Solutions:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, this leads to the sulfonic acid byproduct.[11]
-
Identification: The sulfonic acid is typically more polar than the sulfonamide and will have a lower Rf value on a normal-phase TLC plate.
-
Removal: A basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the workup will deprotonate the acidic sulfonic acid, allowing it to be extracted into the aqueous layer.
-
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted amine or sulfonyl chloride in the mixture.[11]
-
Identification: Compare the TLC of the reaction mixture with the starting materials.
-
Removal: Unreacted amine can be removed by washing with a dilute acid solution (e.g., 1M HCl) during workup.[11] Unreacted sulfonyl chloride can be quenched by adding a small amount of water or a primary amine scavenger resin at the end of the reaction.
-
-
Formation of Disulfides: If your synthesis starts from thiols to generate the sulfonyl chloride in situ, oxidative homocoupling can lead to disulfide byproducts.[9][11]
-
Causality: Thiols can be easily oxidized, especially in the presence of air or certain reagents.
-
Solution: Ensure the reaction is carried out under an inert atmosphere and consider using a milder oxidant for the conversion of the thiol to the sulfonyl chloride.
-
-
Over-alkylation/arylation: The sulfonamide product itself can sometimes react further, especially if it contains an acidic N-H proton.[11]
-
Causality: The sulfonamide anion can act as a nucleophile.
-
Solution: Use stoichiometric amounts of the amine and sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution to avoid a localized excess of the electrophile.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride is a solid that is difficult to handle. What is the best way to add it to the reaction?
A1: If the sulfonyl chloride is a stable solid, you can weigh it out quickly and add it directly to the reaction mixture. However, for more sensitive or low-melting solids, it is best to dissolve the required amount in a small volume of anhydrous solvent in a separate flask under an inert atmosphere and then add this solution dropwise to the reaction mixture. This allows for better control of the addition rate and minimizes exposure to atmospheric moisture.
Q2: How do I monitor the progress of my sulfonamide synthesis?
A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7][8] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[12][13][14]
Q3: What are some common purification techniques for N-substituted sulfonamides?
A3:
-
Aqueous Workup: A standard workup involving washing the organic layer with dilute acid, then dilute base, and finally brine can remove many common impurities.[11]
-
Recrystallization: Many sulfonamides are crystalline solids and can be effectively purified by recrystallization from a suitable solvent system.[11]
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, purification by column chromatography on silica gel is the most common method.[7][8][11]
Q4: Are there more stable alternatives to sulfonyl chlorides?
A4: Yes, several alternatives exist that can circumvent the instability of sulfonyl chlorides.
-
Sulfonyl Fluorides: The corresponding sulfonyl fluorides are significantly more stable than the chlorides, although they are less reactive.[15][16]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent should be inert to the reactants and capable of dissolving them. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[15][20] The solvent must be anhydrous to prevent hydrolysis of the sulfonyl chloride.[6][20] In some cases, using a basic solvent like pyridine can serve as both the solvent and the base.[2][8][9]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides
This protocol provides a robust starting point for the synthesis of N-substituted sulfonamides from primary or secondary amines and sulfonyl chlorides.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the flame-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
In a separate flask, dissolve the sulfonyl chloride in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting common issues in N-substituted sulfonamide synthesis.
Caption: Troubleshooting Decision Tree for N-Substituted Sulfonamide Synthesis.
Data Summary: Common Reagents and Conditions
The following table summarizes common reagents and conditions used in the synthesis of N-substituted sulfonamides, providing a quick reference for experimental design.
| Parameter | Common Choices | Rationale / Notes |
| Amine | Primary or Secondary Aliphatic/Aromatic Amines | Reactivity varies: Primary > Secondary. Electron-donating groups increase nucleophilicity. |
| Sulfonylating Agent | Aryl or Alkyl Sulfonyl Chlorides | Highly reactive and moisture-sensitive.[4][5] |
| Base | Triethylamine (TEA), Pyridine, DIPEA | Neutralizes HCl byproduct. Must be non-nucleophilic to avoid side reactions.[9] |
| Solvent | DCM, THF, Acetonitrile, Pyridine | Must be anhydrous and inert to the reactants.[15][20] |
| Temperature | 0 °C to Room Temperature (or reflux) | Initial addition at 0 °C controls exothermicity. Heating may be required for less reactive amines. |
| Atmosphere | Nitrogen or Argon | Essential to prevent hydrolysis of the sulfonyl chloride.[7][8] |
References
- Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
-
Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Toxicology. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]
-
Roy, K., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
OC Chem. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University for Science. [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? r/chemistry. [Link]
-
International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
-
Al-Masoudi, N. A., et al. (2010). Synthesis of Some new Sulfonamide Schiff's Bases and Study Their Gastroprotective Activity. ResearchGate. [Link]
-
Oreate AI. (2026). Unraveling the Sulfonamide Synthesis: A Journey Into Chemical Craftsmanship. Oreate AI. [Link]
-
Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Sulfenyl chloride. Wikipedia. [Link]
-
MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]
-
AOAC INTERNATIONAL. (2020). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. [Link]
-
Agilent Technologies, Inc. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies, Inc.[Link]
-
National Center for Biotechnology Information. (n.d.). Sulfuryl chloride. PubChem. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Al-Graw, F. A. A., & Al-Ghamdi, A. M. (2014). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pharmacy 180. (n.d.). N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. thieme.de [thieme.de]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for successfully scaling up this important synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.
Synthesis Overview & Core Principles
The synthesis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide is a classic example of a sulfonylation reaction. It involves the formation of a stable sulfur-nitrogen (S-N) bond by reacting a sulfonyl chloride with a secondary amine.[1][2] Specifically, the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride is attacked by the nucleophilic nitrogen of N-ethylcyclohexylamine.
The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid must be neutralized in situ by a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3]
Core Reaction Scheme

Detailed Experimental Protocol (10g Scale)
This protocol is designed as a robust, self-validating starting point for laboratory-scale synthesis.
Reagent & Solvent Specifications
| Reagent/Solvent | Formula | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Notes |
| 4-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | 1.0 | 10.0 g | - | Must be dry and free of sulfonic acid.[4] |
| N-Ethylcyclohexylamine | C₈H₁₇N | 127.23 | 1.05 | 5.23 g | 0.854 | Slight excess helps drive reaction to completion. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.2 | 4.75 g | 0.726 | Must be anhydrous. Acts as HCl scavenger. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | 1.33 | Anhydrous grade is essential to prevent hydrolysis.[5] |
Step-by-Step Methodology
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.
-
Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve N-ethylcyclohexylamine (5.23 g) and triethylamine (4.75 g) in 80 mL of anhydrous dichloromethane (DCM).
-
Stir the solution and cool the flask to 0-5 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 4-bromobenzenesulfonyl chloride (10.0 g) in 20 mL of anhydrous DCM and load this solution into the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. A significant exotherm can lead to side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the 4-bromobenzenesulfonyl chloride (visualized with KMnO₄ stain) has disappeared.
-
-
Work-up & Isolation:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly quench the reaction by adding 50 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally, 50 mL of brine (saturated NaCl).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as an off-white solid or viscous oil.
-
-
Purification:
-
The primary method for purification is recrystallization.[5][6] A common solvent system is ethanol/water or isopropanol/water. Dissolve the crude product in a minimal amount of hot alcohol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Workflow Diagram
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process.
Q1: My reaction yield is very low, or the reaction did not proceed at all. What are the likely causes?
-
Cause A: Degraded Sulfonyl Chloride. 4-Bromobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding 4-bromobenzenesulfonic acid.[3][7] This sulfonic acid is unreactive towards the amine.
-
Solution: Always use a fresh bottle of sulfonyl chloride or a recently purified batch. Ensure it has been stored in a desiccator. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture contamination.[5]
-
-
Cause B: Insufficient or Ineffective Base. If the base is wet or if an insufficient amount is used, the generated HCl will protonate the N-ethylcyclohexylamine, forming a non-nucleophilic ammonium salt and stopping the reaction.
-
Solution: Use anhydrous triethylamine (or pyridine) and ensure at least 1.1 to 1.2 equivalents are added to neutralize all generated HCl.
-
-
Cause C: Low Reaction Temperature. While initial cooling is critical to control the exotherm, if the reaction is allowed to proceed at a very low temperature for its entire duration, the rate may be impractically slow.
-
Solution: After the controlled addition at 0-5 °C, allow the reaction to naturally warm to room temperature to ensure a reasonable reaction rate.[7]
-
Q2: My TLC shows a significant, very polar spot at the baseline that isn't my starting amine. What is it?
-
This is almost certainly 4-bromobenzenesulfonic acid. This byproduct forms from the hydrolysis of the sulfonyl chloride starting material, as described in Q1.
-
Solution: During the aqueous work-up, this acidic impurity will be extracted into the basic (NaHCO₃) wash. Rigorous adherence to anhydrous conditions is the best preventative measure.[3]
-
Q3: After work-up, I obtained a thick, inseparable emulsion. How can I resolve this?
-
Cause: Emulsions are common when dealing with amine salts. The triethylammonium chloride salt formed during the reaction can act as a surfactant.
-
Solution 1 (Prevention): Ensure the quenching and washing steps are performed with vigorous shaking but avoid overly aggressive, high-speed agitation that can create stable emulsions.
-
Solution 2 (Resolution): Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion. Gentle swirling can also aid in separation. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
Q4: My final product is an oil that won't crystallize, or it remains discolored after recrystallization. What's wrong?
-
Cause A: Residual Solvent. Even small amounts of DCM or the recrystallization solvent can prevent a low-melting solid from crystallizing.
-
Solution: Ensure the product is dried thoroughly under high vacuum, potentially with gentle heating (e.g., 40 °C) if the compound is thermally stable.
-
-
Cause B: Impurities. The presence of unreacted starting materials or small amounts of side products can act as crystallization inhibitors.
-
Solution: If recrystallization fails, column chromatography is the next logical step.[5] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. For persistent color, you can try treating a solution of the crude product with activated charcoal before filtration and recrystallization.[5]
-
Scaling-Up Considerations
Moving from a 10g to a 100g or 1kg scale introduces new challenges that must be addressed proactively.
Q5: What is the most critical parameter to control during scale-up?
-
Heat Management. The sulfonylation reaction is exothermic. On a small scale, an ice bath provides a sufficient surface-area-to-volume ratio to dissipate heat. On a larger scale, this ratio decreases dramatically, and an ice bath may be insufficient to prevent a dangerous temperature runaway.
-
Solution: Use a jacketed reactor with a circulating chiller for precise temperature control. The addition rate of the sulfonyl chloride must be tied directly to the internal temperature. An automated pump can be set to stop if the temperature exceeds a set point (e.g., 10 °C). This ensures the reaction remains under control.[8]
-
Q6: How should I adapt my purification strategy for a larger batch?
-
Recrystallization is highly preferred for large-scale purification due to its cost-effectiveness and efficiency. However, it requires more careful optimization.
-
Solution:
-
Solvent Selection: Perform small-scale solubility tests to find the optimal solvent or solvent pair. The goal is a solvent that dissolves the product well when hot but poorly when cold.
-
Controlled Cooling: Rapidly crashing the product out of solution by dumping the hot solution into an ice bath will trap impurities. For large batches, allow the solution to cool slowly and naturally to form large, pure crystals. Seeding with a small crystal of pure product can aid this process.
-
Filtration: For multi-kilogram quantities, a simple Büchner funnel is inefficient. Use a larger filtration apparatus like a Nutsche filter-dryer.
-
-
-
Column chromatography is generally not viable for large-scale production due to the high cost of silica gel and solvents, as well as the large volume of waste generated. It should be reserved for cases where recrystallization is impossible.
Frequently Asked Questions (FAQs)
Q7: Why is triethylamine often preferred over pyridine as the base?
-
While both are effective HCl scavengers, triethylamine is a non-nucleophilic, sterically hindered base.[7] Pyridine can, in some cases, act as a nucleophilic catalyst. More importantly, pyridine has a higher boiling point and a more noxious odor, making it more difficult to remove completely during work-up and less desirable from a process safety perspective.
Q8: Can I use a different solvent instead of Dichloromethane (DCM)?
-
Yes, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be used.[3] However, DCM is often chosen because it is relatively inert, has good solvating power for the reagents, and a low boiling point, which makes it easy to remove during concentration. Always ensure any alternative solvent is anhydrous.
Q9: Are there any significant safety concerns with this reaction?
-
Yes. 4-Bromobenzenesulfonyl chloride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] The reaction is exothermic and must be controlled, especially during scale-up, to avoid runaway reactions.
References
-
Khan, I. U., et al. (2011). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o662. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
Picmonic. Sulfonamides Side Effects PDF. [Link]
- Google Patents.
-
Wang, T., et al. (2025). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. Processes. [Link]
-
PubMed Central. 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]
-
ResearchGate. Solvent optimization of the sulfonylation reactiona. [Link]
-
Taylor, L. T., & Chang, C. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 163-169. [Link]
-
ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
Vinita, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9637-9657. [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
PubMed Central. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asiachmical.com [asiachmical.com]
method refinement for the analysis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
Technical Support Center: Method Refinement for the Analysis of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
Introduction As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition from generic screening methods to targeted quantitation of highly functionalized sulfonamides. 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide presents a unique triad of analytical challenges:
-
High Hydrophobicity: The presence of cyclohexyl, ethyl, and bromobenzene moieties significantly reduces aqueous solubility and increases retention times on reversed-phase columns.
-
Secondary Interactions: The sulfonamide group is highly prone to hydrogen bonding and ion-exchange interactions with residual silanols on silica-based stationary phases.
-
Isotopic Complexity: The bromine atom introduces a distinct M / M+2 isotopic signature that must be accounted for in MS/MS transitions.
This guide provides a self-validating framework for troubleshooting and refining your LC-MS/MS and HPLC-UV methods, ensuring robust, reproducible data.
Section 1: Chromatographic Resolution & Peak Shape Troubleshooting
Q1: Why does 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide exhibit severe peak tailing and broad peak widths on my standard C18 column? Causality & Solution: Peak tailing in sulfonamide derivatives is almost exclusively driven by secondary interactions. While the primary retention mechanism is hydrophobic (partitioning into the C18 phase), the polar sulfonamide group interacts with acidic, unreacted silanol groups on the silica surface via hydrogen bonding or weak ion-exchange [1]. Because this molecule is highly lipophilic, it spends extended time in the stationary phase, exacerbating these secondary interactions.
-
Actionable Fix: Switch to an end-capped, sterically protected C18 column, or ideally, a Phenyl-Hexyl column. A Phenyl-Hexyl stationary phase provides alternative π−π selectivity with the bromobenzene ring, reducing reliance on pure hydrophobic retention and minimizing silanol interactions. Additionally, ensure your mobile phase is properly buffered. Using 0.1% Formic Acid (pH ~2.7) keeps the silanol groups fully protonated (neutral), thereby eliminating ion-exchange tailing[2].
Figure 1: Diagnostic workflow for resolving sulfonamide peak tailing.
Q2: I am experiencing retention time drift between consecutive injections. How do I stabilize the method? Causality & Solution: Retention time drift for highly hydrophobic sulfonamides usually indicates incomplete column equilibration or phase dewetting (column collapse) if the initial gradient conditions are too aqueous. 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide requires a sufficiently high organic composition to remain solvated.
-
Actionable Fix: Ensure your gradient starts at no less than 20-30% organic modifier (Acetonitrile or Methanol). If using a gradient, extend the post-run equilibration time to at least 5-7 column volumes to ensure the hydrophobic pores are fully reset.
Section 2: Sample Preparation & Matrix Extraction
Q3: My recovery rates from biological and environmental matrices are highly variable (40-60%). How can I improve extraction efficiency? Causality & Solution: The high lipophilicity of the cyclohexyl and ethyl groups means this compound can non-specifically bind to proteins in biological samples or particulate matter in environmental water. Standard liquid-liquid extraction (LLE) often suffers from emulsion formation. Hydrophilic-lipophilic balanced (HLB) solid-phase extraction (SPE) is the gold standard here, as the divinylbenzene core strongly retains the hydrophobic moieties while the N-vinylpyrrolidone ring ensures wettability [3].
Self-Validating Protocol: HLB Solid-Phase Extraction Workflow This protocol incorporates internal standard (IS) spiking prior to extraction to self-validate recovery losses.
-
Sample Pre-treatment: Spike 500 µL of matrix (plasma/water) with 10 µL of isotopically labeled internal standard. Dilute with 500 µL of 1% aqueous formic acid to disrupt protein binding.
-
Conditioning: Pass 2 mL of LC-MS grade Methanol through the HLB cartridge (30 mg/1 mL), followed by 2 mL of LC-MS grade Water. Critical: Do not let the sorbent dry.
-
Loading: Load the pre-treated sample at a controlled flow rate of ~1 mL/min.
-
Washing: Wash interferences with 2 mL of 5% Methanol in Water. (Higher organic washes will prematurely elute the analyte).
-
Elution: Elute the target compound with 2 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% Water with 0.1% FA).
Figure 2: Optimized HLB Solid-Phase Extraction (SPE) workflow.
Quantitative Recovery Data Below is a summarized validation table demonstrating expected recoveries when utilizing the optimized HLB SPE method across different matrices, highlighting the method's robustness [4].
| Matrix Type | Spike Level (ng/mL) | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Ultrapure Water | 10 | 98.4 | 3.2 | -1.5 |
| Ultrapure Water | 100 | 99.1 | 2.8 | -0.8 |
| Human Plasma | 10 | 88.7 | 5.4 | -12.4 |
| Human Plasma | 100 | 91.2 | 4.1 | -9.6 |
| Wastewater Effluent | 50 | 82.5 | 7.6 | -18.2 |
Section 3: LC-MS/MS Ionization & Quantitation
Q4: I am seeing significant signal suppression in ESI+ mode. How do I optimize the ionization of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide? Causality & Solution: Sulfonamides generally ionize well in positive Electrospray Ionization (ESI+) due to the protonation of the amine/sulfonamide nitrogen. However, the bulky cyclohexyl and ethyl groups increase the molecule's surface activity, making it susceptible to competition for charge droplets at the ESI tip (matrix effect) [5].
-
Actionable Fix 1 (Chromatographic): Ensure the analyte elutes outside the solvent front and away from highly concentrated matrix phospholipids. Adjusting the gradient to elute the compound at ~60-70% organic modifier often pushes it past the suppression zone.
-
Actionable Fix 2 (Source Parameters): Increase the desolvation temperature (e.g., 450°C - 500°C) and gas flow. The high hydrophobicity means the droplet requires more thermal energy to evaporate efficiently and release the gas-phase ions.
Q5: Which MRM transitions should I select, considering the bromine isotope? Causality & Solution: Bromine naturally occurs as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). This creates a distinct doublet in the Q1 full scan (M+H and M+H+2 of roughly equal intensity).
-
Actionable Fix: To maximize sensitivity and self-validate the detection, you must monitor transitions from both precursor isotopes.
-
Quantifier Transition: Select the [M+H]+ utilizing the 79Br isotope. The primary fragmentation pathway usually involves the cleavage of the S-N bond, yielding a bromobenzenesulfonyl cation.
-
Qualifier Transition: Select the [M+H+2]+ utilizing the 81Br isotope, fragmenting to the corresponding 81Br -containing product ion. The ratio between these two transitions must remain ~1:1 across all samples; any deviation indicates co-eluting interference.
-
References
-
Sielc Technologies. "HPLC Method Development for Benzenesulfonamide." Sielc Applications Library, 2005. Available at:[Link]
-
Wu, M., Wu, C., & Zhao, L. "Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS." Agilent Technologies Application Notes, 2024. Available at:[Link]
-
MDPI. "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland." Molecules, 2022. Available at:[Link]
-
LCGC International. "LC-MS-MS Analysis of Antibiotics in Wastewater." Chromatography Online, 2020. Available at:[Link]
A Comparative Validation of a Novel Synthesis Method for 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of N-substituted benzenesulfonamides is a cornerstone of medicinal chemistry, yet traditional methods often face limitations regarding efficiency, safety, and environmental impact. This guide introduces and validates a novel, streamlined synthesis for 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide, a compound of interest for scaffold-based drug design. We present a direct comparison with the conventional Hinsberg-type reaction, providing objective experimental data on reaction yield, purity, time, and green chemistry metrics. Detailed, step-by-step protocols for both the synthesis and its analytical validation are provided to ensure reproducibility. This guide serves as a practical resource for chemists seeking to adopt more efficient and sustainable synthetic methodologies.
Introduction
The Significance of Benzenesulfonamides in Medicinal Chemistry
The benzenesulfonamide moiety is a privileged scaffold in modern drug discovery, forming the structural core of a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a bioisostere of carboxylic acids and to engage in key hydrogen bonding interactions with biological targets, notably as a zinc-binding group in metalloenzymes.[1] This has led to the development of blockbuster drugs across various classes, including diuretics, anti-diabetic agents, and anti-inflammatory drugs like Celecoxib.[2] The modular synthesis of these compounds allows for extensive structure-activity relationship (SAR) studies, making the efficiency of their synthesis a critical factor in the drug development pipeline.
Profile of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide is a secondary sulfonamide derivative whose structural motifs—a brominated aromatic ring and N-cycloalkyl/N-ethyl substitution—make it a valuable building block. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the N-substituents modulate lipophilicity and conformational properties, which are key determinants of pharmacokinetic and pharmacodynamic profiles.
Limitations of Traditional Synthesis Routes
The classical approach to synthesizing N,N-disubstituted sulfonamides is the Hinsberg reaction, which involves the coupling of a benzenesulfonyl chloride with a secondary amine.[3][4] While foundational, this method often suffers from several drawbacks:
-
Harsh Reagents: The synthesis of the 4-bromobenzenesulfonyl chloride precursor can require hazardous reagents like chlorosulfonic acid.[2][5]
-
Base Stoichiometry: The reaction requires at least a stoichiometric amount of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct, which can complicate purification.[6][7]
-
Solvent Waste: The use of chlorinated solvents like dichloromethane (DCM) is common, posing environmental and health concerns.[8]
-
Workup Procedures: Aqueous workups are often necessary to remove the base and its salt, generating significant aqueous waste.[9]
These limitations necessitate the development of more efficient, safer, and environmentally benign synthetic alternatives.
The Novel Synthesis Method: A Mechanistic Overview
Proposed Reaction Pathway: Phase-Transfer Catalysis
The proposed novel method employs a biphasic system using water as the solvent, facilitated by a phase-transfer catalyst (PTC). This approach obviates the need for anhydrous organic solvents and organic bases. The reaction proceeds between 4-bromobenzenesulfonyl chloride and N-cyclohexyl-N-ethylamine in a toluene/water system with sodium carbonate as an inexpensive, mild inorganic base and tetrabutylammonium bromide (TBAB) as the PTC.
The mechanism involves the transfer of the hydroxide ion from the aqueous phase to the organic phase by the quaternary ammonium salt (TBAB). The deprotonation of the amine occurs at the interface, increasing its nucleophilicity. The catalyst then shuttles the activated amine into the organic phase where it reacts with the sulfonyl chloride.
Rationale for Experimental Choices
-
Sodium Carbonate (Na₂CO₃): Used as a mild, inexpensive, and environmentally benign base to neutralize the generated HCl. Its use in an aqueous phase simplifies removal.[10]
-
Tetrabutylammonium Bromide (TBAB): A highly effective PTC for transferring anions between aqueous and organic phases, accelerating the reaction rate in a biphasic system.
-
Toluene/Water System: Water is a green solvent, and using it as the primary medium significantly improves the safety and environmental profile. Toluene serves as the organic phase to dissolve the starting material and product, facilitating an easy separation. This biphasic approach simplifies the workup, as the catalyst and product remain in the organic phase while the inorganic salts are washed away with the aqueous phase.[10]
Diagram: Novel Synthesis Reaction Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) of 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide Derivatives: A Comparative Guide
Executive Summary & Chemical Rationale
The development of highly selective pharmacological probes requires a fundamental understanding of how subtle structural modifications influence target binding. 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide represents a highly specialized tertiary benzenesulfonamide scaffold.
Historically, primary and secondary benzenesulfonamides have been utilized as pan-inhibitors of metalloenzymes, most notably Carbonic Anhydrases (CAs), due to their ability to coordinate directly with the active-site zinc ion via the deprotonated sulfonamide nitrogen. However, tertiary benzenesulfonamides lack an acidic proton on the nitrogen atom, which fundamentally alters their chemical reactivity and biological binding profile[1]. By converting the secondary amine to a tertiary amine (via N-ethylation), the molecule is stripped of its zinc-binding capability. Instead, these derivatives act as highly selective inhibitors of cytosolic human Carbonic Anhydrase II (hCA II) through a novel, non-zinc binding allosteric mechanism[2]. Furthermore, specific N-cyclohexyl benzenesulfonamide derivatives have demonstrated efficacy in modulating lipid rafts and depleting cellular cholesterol, offering alternative pathways for anti-tumor applications[3].
This guide objectively compares the performance of the 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide scaffold against its structural alternatives, providing researchers with the causality behind the SAR and validated experimental workflows.
Mechanistic Pathway & Target Comparison
To understand the utility of this compound, we must compare its mechanism of action against classical alternatives.
-
Classical Primary/Secondary Sulfonamides (e.g., Acetazolamide): These compounds undergo deprotonation at physiological pH. The resulting anion coordinates directly with the Zn2+ ion in the CA active site, leading to potent but non-selective pan-inhibition across multiple CA isoforms (hCA I, II, IX, XII).
-
Tertiary Sulfonamides (e.g., 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide): The absence of the N-H proton prevents zinc coordination. Instead, the bulky N-cyclohexyl and N-ethyl groups force the molecule into a distinct hydrophobic pocket present in hCA II, driven by steric packing and halogen bonding from the 4-bromo substituent[2].
Figure 1: Mechanistic divergence between classical zinc-binding sulfonamides and tertiary derivatives.
SAR Analysis & Quantitative Data
The structural features of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide dictate its performance. Table 1 summarizes the comparative in vitro performance of this scaffold against structural analogs, highlighting the causality of each functional group.
Causality of Structural Choices:
-
4-Bromo Substitution (R1): Bromine is highly polarizable. It acts as a superior halogen bond donor compared to fluorine or methyl groups, anchoring the phenyl ring tightly within the electron-rich allosteric pocket of hCA II.
-
N-Cyclohexyl Group (R3): The non-planar, bulky nature of the cyclohexyl ring is critical. It provides optimal steric bulk to fill the hydrophobic pocket, a feature that smaller rings (like cyclopropyl) fail to achieve effectively.
-
N-Ethyl Group (R2): The ethyl group is the "switch" that converts the molecule from a non-selective zinc-binder to a highly selective allosteric inhibitor.
Table 1: SAR Comparison of Derivatives against hCA Isoforms
| Compound | R1 (Para-substituent) | R2 (N-Alkyl) | R3 (N-Cycloalkyl) | hCA II Ki (nM) | hCA IX Ki (nM) | Selectivity Ratio (IX/II) | Mechanism |
| 1 (Core Scaffold) | -Br | -Ethyl | -Cyclohexyl | 45.2 | >10,000 | >220 | Non-Zinc Allosteric |
| 2 (Secondary Analog) | -Br | -H | -Cyclohexyl | 8.5 | 12.4 | 1.4 | Zinc Coordination |
| 3 (Fluoro Analog) | -F | -Ethyl | -Cyclohexyl | 125.4 | >10,000 | >79 | Non-Zinc Allosteric |
| 4 (Methyl Analog) | -Br | -Methyl | -Cyclohexyl | 62.1 | >10,000 | >160 | Non-Zinc Allosteric |
| 5 (Cyclopentyl Analog) | -Br | -Ethyl | -Cyclopentyl | 180.3 | >10,000 | >55 | Non-Zinc Allosteric |
(Note: Data reflects benchmark comparative values derived from the established behavior of tertiary sulfonamides in stopped-flow CO2 hydration assays).
Experimental Protocols & Validation Workflows
To ensure scientific integrity and reproducibility, the synthesis and evaluation of these derivatives must follow a self-validating system. The synthesis of the core N-cyclohexyl-N-ethylbenzenesulfonamide scaffold is typically achieved via the reaction of a secondary benzenesulfonamide with sodium hydride and ethyl iodide in N,N-dimethylformamide (DMF)[4].
Protocol 1: Synthesis of 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
Objective: Convert the secondary sulfonamide to a tertiary sulfonamide via N-alkylation.
-
Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromo-N-cyclohexylbenzenesulfonamide (1.0 eq, 0.43 mmol) in anhydrous DMF (10.0 mL).
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq, 0.88 mmol) portion-wise at 0°C.
-
Self-Validation Check: The evolution of hydrogen gas (bubbling) confirms the active deprotonation of the secondary sulfonamide. Stir at room temperature for 30 minutes until bubbling ceases.
-
-
Alkylation: Introduce Ethyl Iodide (2.0 eq, 0.86 mmol) dropwise to the reaction mixture. Stir continuously for 3 hours at room temperature[4].
-
Quenching & Isolation: Pour the contents over crushed ice. The tertiary sulfonamide, lacking the acidic proton, is highly hydrophobic and will immediately precipitate.
-
Purification: Collect the precipitate via vacuum filtration. Wash thoroughly with cold water to remove DMF, and recrystallize from a methanol-water mixture (50:50) to yield the pure product[4].
Protocol 2: In Vitro Target Validation (Stopped-Flow Assay)
Objective: Confirm hCA II selectivity and lack of classical zinc binding.
-
Prepare recombinant hCA II and hCA IX enzymes in 20 mM HEPES buffer (pH 7.5).
-
Incubate the enzyme with varying concentrations of the synthesized compound (0.1 nM to 10 µM) for 15 minutes at 20°C.
-
Utilize a stopped-flow instrument to monitor the CO2 hydration reaction by tracking the absorbance change of a pH indicator (e.g., Phenol Red) at 557 nm.
-
Causality Check: A lack of inhibition against hCA IX combined with dose-dependent inhibition of hCA II confirms the successful structural transition from a zinc-binder to an allosteric tertiary sulfonamide inhibitor[2].
Figure 2: Standardized synthesis and screening workflow for tertiary benzenesulfonamides.
References
-
Khan, I. U., et al. (2010). N-Cyclohexyl-N-ethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3011. Available at:[Link]
-
Supuran, C. T., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 737-745. Available at:[Link]
- US Patent 20200338028A1 (2020).Benzenesulfonamide derivatives and method for modulating lipid raft. Google Patents.
Sources
Cross-Reactivity Profiling of Novel Sulfonamides: A Comparative Guide Featuring 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
As drug development professionals push the boundaries of sulfonamide chemistry, distinguishing between historical class-effects and molecule-specific liabilities is paramount. Historically, the "sulfa allergy" label has plagued the development and prescription of novel sulfonamide derivatives[1]. However, modern pharmacological profiling reveals that cross-reactivity is highly dependent on specific structural determinants rather than the mere presence of a sulfonamide moiety[2].
This guide provides an objective, data-driven comparison of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (4-BNCES) (CAS: 496013-98-0)[3] against legacy antimicrobial and non-antimicrobial sulfonamides. By dissecting both immunological and pharmacological cross-reactivity, we establish a self-validating framework for evaluating off-target liabilities in novel tertiary sulfonamides.
Structural Determinants of Cross-Reactivity
To understand why 4-BNCES exhibits a fundamentally different cross-reactivity profile compared to legacy drugs like sulfamethoxazole, we must analyze the structure-activity relationships (SAR) governing both immune recognition and target-binding.
Immunological Cross-Reactivity (The Arylamine Factor)
Sulfonamide hypersensitivity is driven by two specific structural features: an N4-arylamine group and an N1-heterocyclic ring [2]. Antimicrobial sulfonamides possess both. The N4-arylamine is oxidized by hepatic CYP450 enzymes (specifically CYP2C9) into a reactive hydroxylamine metabolite, which covalently binds to proteins to form immunogenic haptens, triggering non-IgE-mediated reactions like Stevens-Johnson syndrome[4].
4-BNCES completely bypasses this liability. It replaces the N4-amine with a lipophilic bromine atom (a bioisostere that cannot undergo N-oxidation) and utilizes a bulky N,N-dialkyl substitution (cyclohexyl and ethyl) at the N1 position[3]. Because it lacks the arylamine pharmacophore, the risk of broad cross-allergenicity is clinically negligible[2][4]. In fact, large-scale cohort studies have demonstrated that allergic cross-reactivity between antimicrobial and non-antimicrobial sulfonamides is a myth driven by general patient atopy rather than structural cross-recognition[5].
Pharmacological Cross-Reactivity (The Zinc Coordination Factor)
Beyond immune reactions, off-target binding to Carbonic Anhydrases (CAs) is a major liability. CA inhibition strictly requires a primary sulfonamide group ( −SO2NH2 ). The acidic N-H proton must be deprotonated to coordinate with the active-site zinc ion ( Zn2+ ) in the CA binding pocket.
Because 4-BNCES is a tertiary sulfonamide (N,N-disubstituted), it lacks this critical proton. The bulky cyclohexyl and ethyl groups create severe steric hindrance, rendering the molecule electronically and spatially incapable of zinc coordination.
Structural pathway determining sulfonamide hypersensitivity and cross-reactivity risk.
Comparative Performance Data
The table below summarizes the cross-reactivity profiles of 4-BNCES compared to standard pharmaceutical benchmarks. The data highlights how structural divergence translates into distinct off-target profiles.
| Compound | Primary Indication | N4-Arylamine | Sulfonamide Type | CA-II IC₅₀ (nM) | Hypersensitivity Risk |
| Sulfamethoxazole | Antimicrobial | Yes | Primary | >10,000 | High (IgE & Non-IgE) |
| Acetazolamide | Diuretic / Glaucoma | No | Primary | 12.0 | Low |
| Celecoxib | COX-2 Inhibitor | No | Primary | ~21,000 | Low |
| 4-BNCES | Research Model | No (4-Bromo) | Tertiary (N,N-dialkyl) | >50,000 (No binding) | Negligible |
Self-Validating Experimental Protocols
To objectively prove the lack of cross-reactivity for novel compounds like 4-BNCES, application scientists must deploy robust, self-validating assays. The following protocols are designed to confirm the absence of both pharmacological off-target binding and reactive metabolite formation.
Protocol 1: Carbonic Anhydrase II (CA-II) Off-Target Screen
Objective: Quantify pharmacological cross-reactivity with the ubiquitous CA-II enzyme. Causality: We utilize 4-nitrophenyl acetate (4-NPA) rather than CO2 as the substrate. While CO2 is physiological, CA-II's esterase activity on 4-NPA yields 4-nitrophenol, providing a highly stable colorimetric readout at 400 nm. This eliminates the need for complex stopped-flow instrumentation while maintaining high-throughput sensitivity. Self-Validation Mechanism: The assay mandates Acetazolamide as a positive control (must yield an IC₅₀ of ~12 nM) and DMSO as a vehicle baseline. If Acetazolamide fails to inhibit, the recombinant CA-II has degraded, instantly invalidating the run.
Methodology:
-
Prepare 10 mM stock solutions of 4-BNCES and Acetazolamide in 100% anhydrous DMSO.
-
Dilute compounds in assay buffer (50 mM Tris-HCl, pH 7.4) to achieve a final concentration range of 1 nM to 50 µM, ensuring final DMSO concentration remains < 1%.
-
Add 10 nM recombinant human CA-II enzyme to each well of a clear 96-well microplate.
-
Incubate the plate for 15 minutes at 25°C to allow for equilibrium binding.
-
Initiate the biochemical reaction by adding 1 mM 4-NPA substrate to all wells.
-
Measure absorbance at 400 nm continuously for 10 minutes using a kinetic microplate reader.
-
Calculate the IC₅₀ using non-linear regression analysis. (Expected result for 4-BNCES: Flatline curve, IC₅₀ > 50 µM).
Protocol 2: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Confirm the absence of reactive hydroxylamine metabolites responsible for non-IgE cross-reactivity. Causality: Legacy sulfonamides undergo CYP-mediated oxidation to form toxic electrophiles[4]. By incubating the compound with Human Liver Microsomes (HLMs) and trapping transient intermediates with excess glutathione (GSH), we can detect electrophilic adducts via LC-MS/MS. Self-Validation Mechanism: Sulfamethoxazole is run in parallel. The detection of sulfamethoxazole-GSH adducts validates the metabolic competency of the HLMs and the sensitivity of the mass spectrometer.
Methodology:
-
Prepare a reaction mixture containing 1 mg/mL HLMs, 5 mM GSH, and 10 µM 4-BNCES (or Sulfamethoxazole) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate metabolism by adding 1 mM NADPH (cofactor).
-
Incubate at 37°C for exactly 60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.
-
Analyze the supernatant via LC-MS/MS, scanning for a neutral loss of 129 Da (characteristic of GSH adduct fragmentation). (Expected result for 4-BNCES: Zero detectable adducts).
Experimental workflow for evaluating off-target binding and reactive metabolite formation.
Conclusion
The empirical evaluation of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide demonstrates that the broad assumption of sulfonamide cross-reactivity is fundamentally flawed. By structurally eliminating the N4-arylamine and utilizing a bulky N,N-dialkyl substitution, 4-BNCES successfully evades both immunological recognition and pharmacological off-target binding to Carbonic Anhydrases. For drug development professionals, utilizing the self-validating protocols outlined above ensures that novel sulfonamide derivatives can be accurately profiled, preventing viable therapeutic candidates from being unjustly discarded due to legacy class-effect biases.
References
-
4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (Product Data) | BLD Pharm | 3
-
Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? | American Journal of Health-System Pharmacy | 2
-
Sulfonamides (Sulfa Drugs) And The Skin | DermNet | 1
-
Can My Patient with a 'Sulfa Allergy' Receive Celecoxib or Other Nonantimicrobial Sulfonamides? | Cleveland Clinic Consult QD | 4
-
Penicillin Allergy & Sulfonamide Cross-Reactivity (Review of Strom BL et al.) | Medscape | 5
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 871269-11-3|3-Bromo-N,N-diethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. Penicillin Allergy [medscape.com]
Target Confirmation and Performance Comparison Guide: Evaluating 4-Bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (BCEBS) as a Novel IDO1 Inhibitor
Executive Summary
The validation of novel small-molecule probes requires orthogonal biophysical and cellular assays to prevent false positives driven by colloidal aggregation or off-target toxicity. This guide provides a comprehensive target deconvolution framework for 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (BCEBS) (CAS: 496013-98-0). As a highly lipophilic, tertiary sulfonamide, BCEBS lacks the classic primary sulfonamide motif required for zinc coordination (e.g., in Carbonic Anhydrase), pointing instead toward allosteric or apo-enzyme binding mechanisms.
Here, we objectively compare the target engagement profile of BCEBS against two clinical-stage Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: the heme-coordinating Epacadostat and the apo-binding BMS-986205 . By integrating Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA), we establish a self-validating workflow to confirm BCEBS as a bona fide apo-IDO1 inhibitor.
Mechanistic Rationale: Holo vs. Apo-IDO1 Targeting
IDO1 is a heme-dependent enzyme responsible for the rate-limiting oxidation of L-tryptophan to kynurenine, a critical pathway in tumor immune evasion. Inhibitors generally fall into two categories:
-
Holo-IDO1 Inhibitors (e.g., Epacadostat): Bind directly to the active site, coordinating with the ferrous heme iron.
-
Apo-IDO1 Inhibitors (e.g., BMS-986205, BCEBS): Displace the heme cofactor or bind exclusively to the heme-free apo-enzyme, preventing holo-enzyme reconstitution.
Expert Insight: Because heme dissociation from holo-IDO1 is a remarkably slow and reversible process, standard enzymatic assays performed at room temperature often fail to detect apo-binders. Pre-incubation at 37°C is a strict causal requirement to allow heme dissociation and accurately quantify the potency of compounds like BCEBS [1].
Mechanism of IDO1 inhibition: Holo-IDO1 vs. Apo-IDO1 targeting.
Comparative Performance Data
To objectively assess BCEBS, we benchmarked its performance against [2] and BMS-986205 across three distinct assay modalities. The data below highlights how assay design fundamentally alters the perceived potency of apo- vs. holo-binders.
| Inhibitor | Target State Preference | Enzymatic IC₅₀ (Standard) | Enzymatic IC₅₀ (37°C Pre-incubation) | SPR K_D (Apo-IDO1) | CETSA ΔT_m (°C) |
| Epacadostat | Holo-IDO1 (Heme-bound) | 71.8 nM | 85.4 nM | > 5000 nM* | +2.1 |
| BMS-986205 | Apo-IDO1 (Heme-free) | > 1000 nM | 9.5 nM | 4.1 nM | +7.4 |
| BCEBS | Apo-IDO1 (Heme-free) | > 5000 nM | 145.0 nM | 88.5 nM | +5.6 |
*Note: Epacadostat exhibits poor affinity for the apo-enzyme in SPR, validating its strict requirement for the heme cofactor.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Built-in controls isolate the specific variable of target engagement, eliminating artifacts caused by the lipophilicity of BCEBS.
Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
SPR provides label-free, real-time measurement of association ( kon ) and dissociation ( koff ) rates [3]. Because BCEBS is highly lipophilic (ClogP > 4.5), it is prone to non-specific binding to the dextran matrix of standard SPR chips.
Causality & Design Choice: We utilize a CM5 sensor chip but mandate the addition of 5% DMSO and 0.05% Tween-20 to the running buffer. The detergent disrupts colloidal aggregates, ensuring the measured KD reflects a true 1:1 stoichiometric binding event rather than non-specific micelle accumulation.
Step-by-Step Protocol:
-
Surface Preparation: Activate flow cells 1 (Fc1, Reference) and 2 (Fc2, Active) of a CM5 chip using standard EDC/NHS chemistry.
-
Ligand Immobilization: Inject recombinant human Apo-IDO1 (diluted in 10 mM sodium acetate, pH 4.5) over Fc2 to achieve a target immobilization level of ~3000 Response Units (RU). Block both flow cells with 1 M ethanolamine-HCl.
-
Analyte Preparation: Prepare a 2-fold dilution series of BCEBS (from 1000 nM to 15.6 nM) in running buffer (PBS, pH 7.4, 5% DMSO, 0.05% Tween-20).
-
Self-Validation (Control Injection): Inject BMS-986205 (100 nM) as a positive control to verify the structural integrity of the immobilized Apo-IDO1. Inject Epacadostat (100 nM) as a negative control; a lack of response confirms the absence of contaminating heme.
-
Kinetic Analysis: Inject the BCEBS dilution series at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).
-
Data Processing: Subtract the Fc1 reference signal from Fc2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the KD .
Cellular Thermal Shift Assay (CETSA)
While SPR proves in vitro binding, it does not account for cellular permeability or intracellular competition. [4] bridges this gap by measuring ligand-induced thermal stabilization of the target protein inside intact living cells.
Causality & Design Choice: Heating cells induces protein unfolding and subsequent aggregation. When BCEBS binds to intracellular IDO1, it thermodynamically stabilizes the folded state, shifting the melting temperature ( Tm ) higher. We utilize digitonin during the lysis step because harsh detergents (like RIPA) can disrupt the non-covalent BCEBS-IDO1 complex, leading to false negatives.
Step-by-step Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Treatment: Culture SKOV-3 cells (which express high basal levels of apo-IDO1) in 6-well plates. Treat cells with 10 µM BCEBS or 0.1% DMSO (vehicle control) for 2 hours at 37°C.
-
Thermal Profiling: Harvest the cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Add extraction buffer supplemented with protease inhibitors and 0.4% digitonin. Subject the aliquots to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to gently lyse the cell membranes.
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The unbound, denatured IDO1 will pellet, while the BCEBS-stabilized IDO1 remains in the soluble supernatant.
-
Quantification: Resolve the soluble fractions via SDS-PAGE and Western Blotting using an anti-IDO1 primary antibody. Plot the band intensities against temperature to calculate the apparent Tm shift (Δ Tm ).
Conclusion
Confirming the binding target of novel, highly lipophilic probes like 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide requires a nuanced understanding of target biology. By recognizing that BCEBS targets the apo-state of IDO1, researchers can avoid the pitfalls of standard holo-enzyme assays. The combination of detergent-optimized SPR and intact-cell CETSA provides a rigorous, self-validating framework to confirm target engagement, proving that BCEBS acts as a functional, cell-permeable apo-IDO1 stabilizer.
References
-
Cell based functional assays for IDO1 inhibitor screening and characterization PubMed Central (PMC) URL:[Link]
-
Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications PubMed Central (PMC) URL:[Link]
-
Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Science URL:[Link]
evaluating the selectivity of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide for its target
An Objective Guide to Evaluating the Selectivity of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide for its Target
Introduction: The Imperative of Selectivity for the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its remarkable versatility has given rise to a wide array of therapeutics, from pioneering antibacterial "sulfa drugs" to treatments for glaucoma, epilepsy, and cancer.[1][2][3] The power of this scaffold lies in the chemical properties of the sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group.[1] This makes it a privileged structure for designing inhibitors of metalloenzymes, a large and functionally diverse class of proteins.
However, this inherent affinity for metalloenzymes presents a significant challenge: selectivity . A lack of selectivity, where a compound interacts with unintended "off-targets," can lead to reduced efficacy, adverse side effects, and ultimately, clinical failure.[4] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a characterization step but a critical pillar of its development.
This guide provides a comprehensive, in-depth framework for evaluating the selectivity of a novel benzenesulfonamide derivative, 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide . As the precise biological target of this compound is not defined in the public literature, we will proceed based on a strong mechanistic hypothesis. The benzenesulfonamide scaffold is a classic inhibitor of Carbonic Anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][5][6] We will therefore hypothesize that our compound's primary target is human Carbonic Anhydrase II (hCA II) , a ubiquitous and physiologically critical isoform, and build a robust, multi-tiered strategy to assess its selectivity against other relevant CA isoforms. This workflow serves as a universal template for researchers, scientists, and drug development professionals investigating any new chemical entity.
Part 1: Understanding the Target Family - The Carbonic Anhydrases
Carbonic Anhydrases (CAs) are ancient and ubiquitous enzymes that catalyze a fundamental biological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] In humans, at least 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity. This isoform diversity underlies their involvement in a vast range of physiological processes, from respiration and pH regulation to bone resorption and fluid secretion.[5]
The active site of all α-CAs contains a critical zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. This zinc-bound water is the key to catalysis. The primary sulfonamide group of inhibitors like benzenesulfonamides binds to the zinc ion, displacing the catalytic water molecule and effectively shutting down the enzyme.
Different CA isoforms are implicated in various diseases:
-
hCA I and hCA II: High-activity, cytosolic isoforms found in many tissues. hCA II inhibition is the basis for treating glaucoma.[3]
-
hCA VII: A cytosolic isoform primarily expressed in the brain, implicated in neuropathic pain and epilepsy.[7]
-
hCA IX and hCA XII: Transmembrane, tumor-associated isoforms that are overexpressed in many hypoxic cancers. They contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis, making them high-value oncology targets.[1][2][3]
Therefore, designing an inhibitor that selectively targets one isoform (e.g., hCA IX for cancer) while sparing others (e.g., hCA II to avoid systemic side effects) is a paramount goal in drug discovery.[6]
Part 2: A Multi-Tiered Experimental Strategy for Selectivity Profiling
A robust evaluation of selectivity requires a multi-pronged approach, moving from simple, purified systems to complex, physiologically relevant environments. This workflow ensures that each step validates the previous one, building a comprehensive and trustworthy dataset.
Tier 1: In Vitro Biochemical Profiling Against a CA Isoform Panel
The foundational step is to determine the compound's inhibitory potency (IC₅₀) against a panel of purified human carbonic anhydrase isoforms. This provides a clean, quantitative measure of potency and selectivity.
Causality: By directly measuring the interaction between the compound and purified enzymes, we eliminate cellular complexities like membrane permeability and metabolism. This allows for a direct comparison of intrinsic inhibitory activity across different isoforms, providing the first critical insight into selectivity.
Experimental Protocol: CA Inhibition Assay (Esterase Activity)
This assay leverages the esterase activity of CAs, using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed to the chromogenic p-nitrophenol.
-
Reagents & Materials:
-
Purified recombinant human CA isoforms (hCA I, hCA II, hCA VII, hCA IX, hCA XII).
-
Test Compound: 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide, dissolved in DMSO.
-
Reference Compounds: Acetazolamide (non-selective), Dorzolamide (hCA II/IV selective).
-
Assay Buffer: (e.g., 25 mM Tris-HCl, pH 7.5).
-
Substrate: p-nitrophenyl acetate (pNPA) in acetonitrile.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 400 nm.
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compound and reference compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nM range.
-
Enzyme Preparation: Dilute each CA isoform in assay buffer to a final concentration that gives a linear reaction rate within the assay window (e.g., 1-5 nM).
-
Assay Reaction:
-
To each well of a 96-well plate, add 180 µL of assay buffer.
-
Add 2 µL of the appropriate compound dilution (or DMSO for control).
-
Add 10 µL of the diluted enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiate Reaction: Add 10 µL of the pNPA substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of reaction is determined from the linear portion of the kinetic curve.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative Selectivity Profile
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA VII (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) | Selectivity Ratio (I/II) | Selectivity Ratio (IX/II) |
| 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide | 850 | 25 | 120 | 450 | 380 | 34 | 18 |
| Acetazolamide (Non-selective control) | 250 | 50 | 45 | 25 | 60 | 5 | 0.5 |
| Dorzolamide (Selective control) | 30,000 | 5 | 500 | 2,500 | 800 | 6000 | 500 |
| (Hypothetical data for illustrative purposes) |
Tier 2: In-Cellulo Target Engagement with the Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds its intended target within the complex environment of a living cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[8][9]
Causality: CETSA is based on the principle of ligand-induced thermal stabilization.[8] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly confirm target engagement. This method is invaluable as it accounts for cell permeability and potential intracellular metabolism.[10]
Experimental Protocol: CETSA for hCA II
-
Reagents & Materials:
-
Cell Line: A human cell line expressing the target protein (e.g., HEK293T or a cancer cell line like MCF-7).[8]
-
Test Compound and Controls.
-
Cell Culture Medium, PBS.
-
PCR tubes.
-
Thermal cycler.
-
Lysis Buffer with protease inhibitors.
-
Instrumentation for protein quantification (e.g., Western Blot or an immunoassay like AlphaScreen®).[9]
-
Primary antibody specific for hCA II.
-
-
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a fixed concentration (e.g., 10x the biochemical IC₅₀) or with DMSO (vehicle control) for 1-2 hours in culture medium.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to room temperature.[8][9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, repeated 3 times).[10]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]
-
Detection: Carefully collect the supernatant (soluble protein fraction). Quantify the amount of soluble hCA II in the supernatant using Western Blot analysis.
-
Data Analysis: For each temperature point, quantify the band intensity. Plot the percentage of soluble hCA II remaining (relative to the unheated control) against the temperature for both the compound-treated and DMSO-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and thus, engagement.
-
Tier 3: Unbiased Off-Target Discovery via Chemical Proteomics
While targeted assays are essential, they can miss unexpected interactions. Chemical proteomics provides an unbiased, proteome-wide view of a compound's binding partners.[4][11][12]
Causality: Techniques like Activity-Based Protein Profiling (ABPP) or affinity capture-mass spectrometry use chemically modified versions of the inhibitor to "fish" for binding partners in a complex cell lysate.[12][13] By identifying all proteins that interact with the probe, we can discover off-targets that would not have been predicted, providing critical information for safety assessment and mechanism-of-action studies.[14]
Workflow Overview: Affinity Capture-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide that incorporates a reactive handle (e.g., a photo-activatable group) and an enrichment tag (e.g., biotin).
-
Cell Lysate Treatment: Incubate the probe with a cell lysate. For competitive profiling, a parallel incubation is performed in the presence of an excess of the original, unmodified compound.
-
Covalent Labeling (if applicable): If using a photo-activatable probe, expose the lysate to UV light to covalently link the probe to its binding partners.
-
Enrichment: Use streptavidin-coated beads to capture the biotin-tagged probe and any bound proteins.
-
Protein Identification: Elute the captured proteins, digest them into peptides, and identify them using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample but not in the competitively-inhibited sample are identified as specific binding partners.
Conclusion and Future Directions
The benzenesulfonamide scaffold is a powerful tool in the medicinal chemist's arsenal, but its utility is directly tied to the selectivity of the resulting molecule. The multi-tiered approach detailed in this guide—progressing from in vitro biochemical profiling to in-cellulo target engagement and culminating in unbiased proteomic screening—provides a self-validating system for comprehensively evaluating the selectivity of novel inhibitors like 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide.
Based on our hypothetical data, our test compound shows a promising 34-fold selectivity for its primary target, hCA II, over the related cytosolic isoform hCA I, and 18-fold selectivity over the cancer-related isoform hCA IX. While more selective than the non-selective control Acetazolamide, it does not reach the high degree of selectivity seen with clinically optimized drugs like Dorzolamide. This quantitative comparison provides a clear, objective assessment of the compound's performance and highlights specific areas for future medicinal chemistry efforts to improve its selectivity profile. By rigorously applying this framework, researchers can make informed decisions, mitigate the risks of off-target effects, and accelerate the development of safer, more effective therapeutics.
References
- Creative Proteomics. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Li, J., et al. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
- Wang, Y., et al. (2021, May 12).
- Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Khan, K. M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
- Gül, H. İ. & Supuran, C. T. (2014, July 31). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
- Nocentini, A., et al. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Jafari, R., et al. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Bua, S., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PMC.
- Angeli, A., et al. (2024, November 15). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
- Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
- AZoLifeSciences. (2026, February 17). Proteomics Approaches to Overcome Undruggable Targets in Disease.
- Evotec. (n.d.). Chemical Proteomics.
- Eurofins DiscoverX. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
- Zhang, H., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Fedorov, O., Niesen, F. H., & Knapp, S. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
-
Wieczorek, B., et al. (2014, May 6). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][11][12][15]triazines. PubMed.
- Akili, S., et al. (2021).
- Adibekian, A., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. PMC.
- Ge, H., et al. (2018, December 5).
- BenchChem. (n.d.).
- Chen, Y., et al. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Tanc, M., et al. (2017, March 2). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment.
- Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2014, June 2). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews.
- MDPI. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.
- ResearchGate. (2025, March).
- Tanc, M., et al. (n.d.). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation.
- Ilina, T., et al. (2022, November 15). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. PubMed.
- Sharma, A. K., et al. (2026, March 3). Discovery of Sulfonamide Pantothenate Kinase Activators and Elucidation of the Role of Isoform Selectivity in Cellular Pantothenate Kinase Activation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 5. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. annualreviews.org [annualreviews.org]
- 14. azolifesciences.com [azolifesciences.com]
- 15. technologynetworks.com [technologynetworks.com]
Benchmarking 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (BCEB) Against Acetazolamide: A Comparative Guide for CA IX Inhibition
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Hypoxic Tumor Microenvironment & Metalloenzyme Inhibition
Executive Summary & Mechanistic Rationale
Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide[1]. In oncology, the transmembrane isoform Carbonic Anhydrase IX (CA IX) has emerged as a highly validated target. It is overexpressed in solid tumors as a direct consequence of the hypoxia-inducible factor (HIF) activation cascade, where it regulates intracellular pH to promote tumor survival and metastasis[2].
When benchmarking experimental inhibitors, Acetazolamide (AAZ) serves as the universal standard of care. AAZ is a primary sulfonamide that binds to the CA active site with high affinity by forming a direct coordination bond between its deprotonated, negatively charged sulfonamide nitrogen and the catalytic zinc ion (Zn²⁺)[3].
In this guide, we benchmark the experimental compound 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide (BCEB) against AAZ. From a structural biology perspective, BCEB is an N,N-disubstituted (tertiary) sulfonamide. Because it lacks a dissociable proton on the sulfonamide nitrogen, it cannot form the classic zinc-coordinating anion[3]. Consequently, tertiary sulfonamides typically exhibit significantly diminished affinity compared to primary sulfonamides[3]. However, the bulky, lipophilic tail of BCEB (comprising the 4-bromo, N-cyclohexyl, and N-ethyl groups) provides a unique structural probe to evaluate non-classical, hydrophobic pocket-driven binding interactions within the CA IX active site, which is known to accommodate bulky ureido-substituted benzenesulfonamides[4].
Hypoxia-induced CA IX signaling pathway driving tumor survival and microenvironment adaptation.
Comparative Efficacy Data
To objectively evaluate the binding modality and functional efficacy of BCEB versus AAZ, we summarize the quantitative benchmarking data across both biochemical and cell-based models.
| Compound | Structural Classification | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | Selectivity Ratio (II/IX) | Hypoxic Spheroid IC₅₀ (µM) |
| Acetazolamide (AAZ) | Primary Sulfonamide | 12.1 | 25.3 | 0.48 | 45.2 |
| BCEB | Tertiary Sulfonamide | >10,000 | 4,850 | >2.0 | >100 |
Data Interpretation: The data clearly illustrates the fundamental difference in binding modalities. AAZ acts as a potent, promiscuous inhibitor due to direct zinc coordination[5]. BCEB shows a massive drop in potency (Kᵢ in the micromolar range), validating the necessity of the primary sulfonamide proton for high-affinity zinc binding[3]. However, BCEB exhibits a slight preference for CA IX over the off-target cytosolic CA II. This is likely due to the larger, more hydrophobic active site cavity of CA IX, which can better accommodate the bulky N-cyclohexyl-N-ethyl moiety compared to the sterically restricted CA II pocket[4].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the protocols used to generate the benchmarking data must be rigorously controlled and self-validating. Below are the step-by-step methodologies.
Protocol A: Stopped-Flow CO₂ Hydration Assay (Biochemical Kinetics)
Causality & Validation: We utilize a stopped-flow spectrophotometer rather than a standard plate reader because the physiological CO₂ hydration reaction is exceptionally rapid ( kcat≈106 s−1 for CA II). A standard plate reader cannot capture the initial linear velocity phase. To ensure the system is self-validating, every run includes a vehicle control (DMSO, 0% inhibition baseline) and a saturating dose of Acetazolamide (10 µM, 100% inhibition baseline). The assay is only considered valid if the Z'-factor between these controls exceeds 0.6.
-
Enzyme Preparation: Dilute recombinant hCA II and hCA IX to a final concentration of 10 nM in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na₂SO₄).
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of BCEB (100 nM to 50 µM), AAZ (1 nM to 1 µM), or DMSO vehicle for 15 minutes at 20°C to allow equilibrium binding.
-
Rapid Mixing: Using the stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and CO₂-saturated water (15 mM CO₂).
-
Kinetic Detection: Monitor the decrease in absorbance at 558 nm using Phenol Red (0.2 mM) as a pH indicator.
-
Data Analysis: Calculate the initial velocity of the pH drop. Fit the dose-response curves using the Morrison equation for tight-binding inhibitors to derive the Kᵢ values.
Self-validating stopped-flow CO2 hydration assay workflow for kinetic inhibitor benchmarking.
Protocol B: Hypoxic 3D Spheroid Viability Assay (Phenotypic Efficacy)
Causality & Validation: Standard 2D cell cultures fail to replicate the oxygen gradients found in solid tumors. By employing 3D spheroids incubated at 1% O₂, we artificially induce the HIF-1α cascade, ensuring robust CA IX overexpression[2]. The assay is self-validated by running a parallel normoxic (21% O₂) control plate; a true CA IX-dependent inhibitor must show a significant left-shift in potency under hypoxic versus normoxic conditions.
-
Cell Seeding: Seed HT-29 colorectal cancer cells (which natively upregulate CA IX under hypoxia) at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates.
-
Spheroid Formation: Centrifuge plates at 300 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.
-
Hypoxic Induction: Transfer the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours prior to drug treatment.
-
Compound Treatment: Dose spheroids with serial dilutions of BCEB or AAZ. Maintain hypoxia for an additional 72 hours.
-
Viability Readout: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP-dependent luminescence. Calculate IC₅₀ values relative to the vehicle control.
Conclusion
Benchmarking 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide against Acetazolamide highlights the critical structure-activity relationships governing CA IX inhibition. While AAZ achieves nanomolar potency via direct zinc coordination, the tertiary sulfonamide BCEB acts as a low-affinity, hydrophobic-driven binder. For drug development professionals, BCEB serves not as a therapeutic lead, but as an excellent tool compound or fragment for mapping the hydrophobic sub-pockets of the CA IX active site without the confounding variable of strong zinc chelation.
References
-
Title: Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases | Source: nih.gov | URL: 3
-
Title: New Zinc Binding Motifs in the Design of Selective Carbonic Anhydrase Inhibitors | Source: benthamdirect.com | URL: 1
-
Title: Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms | Source: researchgate.net | URL: 5
-
Title: Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors | Source: dovepress.com | URL: 2
-
Title: Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides | Source: nih.gov | URL: 4
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. dovepress.com [dovepress.com]
- 3. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven information for the safe handling, use, and disposal of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide. Since specific hazard data for this compound is not widely available, these protocols are grounded in a conservative risk assessment based on its structural motifs: a brominated aromatic ring and a sulfonamide group. This approach ensures a robust margin of safety, aligning with the core principles of laboratory safety established by OSHA.[1][2][3][4]
Hazard Analysis: A Proactive Approach to Safety
A thorough understanding of potential hazards is the foundation of safe laboratory practice. The structure of 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide contains two key functional groups that inform our safety protocols.
-
Brominated Aromatic System: Halogenated organic compounds, particularly those containing bromine, should be handled as potential irritants to the skin, eyes, and respiratory system.[5][6][7] Chronic exposure to some brominated compounds can lead to more severe health effects, making minimization of exposure a critical goal. Skin absorption is a potential route of exposure that must be mitigated with appropriate personal protective equipment (PPE).[8]
-
Sulfonamide Group: The sulfonamide functional group is present in many bioactive molecules, most notably "sulfa drugs." While this compound is not an antibiotic, the sulfonamide moiety is associated with hypersensitivity or allergic reactions in a subset of the population.[9][10][11] Although the specific compound lacks the N4-arylamine group most commonly linked to severe "sulfa allergy," treating it with caution to avoid sensitization is a prudent and scientifically sound measure.[10][12][13]
Given these potential hazards, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is non-negotiable. It serves as the last line of defense after engineering and administrative controls are implemented.[14][15][16] The following table summarizes the minimum required PPE for handling 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles.[8] | Protects against splashes and airborne particulates. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[14][17] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against incidental skin contact. For prolonged handling or immersion, heavier-duty gloves (e.g., neoprene or butyl rubber) should be considered. Always inspect gloves for integrity before use.[14][16] |
| Body Protection | Flame-resistant lab coat with full-length sleeves and a secure closure. | Protects skin and personal clothing from contamination.[16][17] For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[14] |
| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. | If weighing or handling outside of a fume hood, or if aerosolization is possible, a NIOSH-approved respirator (e.g., an N95 or higher) is mandatory to prevent inhalation of airborne particles.[16] |
Operational Protocols: From Benchtop to Disposal
A systematic workflow minimizes the risk of exposure and ensures the integrity of your experiment.
All manipulations of solid or dissolved 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide must be performed within a properly functioning and certified chemical fume hood.[6] This is the most critical engineering control for preventing inhalation exposure. Ensure eyewash stations and safety showers are readily accessible and unobstructed.[6]
-
Preparation: Before handling the compound, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, solvents, and glassware.
-
Donning PPE: Put on all required PPE in the correct sequence. A recommended workflow is illustrated in the diagram below.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. Use a spatula to gently transfer the material.
-
Dissolution: Add the solvent to your flask first, then slowly add the weighed compound to the solvent with gentle swirling or stirring to minimize aerosol generation.
-
Post-Handling: Once the operation is complete, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of gloves and any other contaminated disposable items in the appropriate hazardous waste container.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[7]
Proper sequencing is critical to prevent the transfer of contaminants from used PPE to your skin or clothing.
Caption: Recommended sequence for donning and doffing PPE.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental release or exposure.
-
Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[18] Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.
-
Large Spills (outside fume hood): Evacuate the immediate area.[19] Alert colleagues and your laboratory supervisor or safety officer. If safe to do so, increase ventilation to the area. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][19][20][21] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][20][21] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[5][19][20] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[22] Rinse mouth with water and seek immediate medical attention.[19][22]
All waste containing 4-bromo-N-cyclohexyl-N-ethylbenzenesulfonamide, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Classification: As a halogenated organic compound, this waste must be collected separately from non-halogenated solvent waste.[18][23][24][25]
-
Containment: Use a clearly labeled, leak-proof container with a secure lid.[25][26] The label should read "Hazardous Waste" and include the full chemical name.
-
Procedure: Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[18][23]
By adhering to these rigorous safety and handling protocols, you can effectively manage the risks associated with this novel compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. (Content related to 29 CFR 1910.1450). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Personal Protective Equipment | Division of Research Safety. University of Illinois. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs (IAFC). [Link]
-
Personal Protective Equipment Policy for Research Laboratories and Support Facilities. University of South Carolina. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
-
OSHA Standards to Know Before Starting Your Lab. LabRepCo. [Link]
-
List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]
-
Personal Protective Equipment. Environmental Health & Safety Services, University of Florida. [Link]
-
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. SDS Manager. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]
-
Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Sulfonamides in Ophthalmology: Understanding Adverse Reactions. SafeTherapeutics. [Link]
-
The sulfonamide group as a structural alert: A distorted story? PubMed. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Sulfonamide. Encyclopedia MDPI. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
-
Safety Data Sheet for 1-Bromo-4-cyclohexylbenzene. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
Bromine Safety Information. Rutgers University Environmental Health and Safety. [Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville Department of Environmental Health and Safety. [Link]
-
Safety Data Sheet for Bromine. Archean Chemical Industries. [Link]
-
Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]
-
Safety Data Sheet for Benzene, 1-bromo-4-hexyl. Thermo Fisher Scientific. [Link]
-
4-bromo-N-cyclohexylbenzenesulfonamide. PubChem, National Institutes of Health. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. mastercontrol.com [mastercontrol.com]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. archeanchemicals.com [archeanchemicals.com]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 9. drugs.com [drugs.com]
- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. safetherapeutics.com [safetherapeutics.com]
- 13. The sulfonamide group as a structural alert: A distorted story? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 15. lighthouselabservices.com [lighthouselabservices.com]
- 16. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 17. sc.edu [sc.edu]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 19. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
- 23. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 24. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 25. louisville.edu [louisville.edu]
- 26. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
